3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Descripción
BenchChem offers high-quality 3-Ethyl-1-(pyridin-2-yl)pentan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(pyridin-2-yl)pentan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-ethyl-1-pyridin-2-ylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-10(4-2)12(14)9-11-7-5-6-8-13-11/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORBOWZVUNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651814 | |
| Record name | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039892-42-6 | |
| Record name | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Alchemist's Guide to a Privileged Scaffold: Synthesis Pathways for Novel Pyridinone Compounds
Foreword: The Enduring Allure of the Pyridinone Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with judicious modification, can bind to a wide array of biological targets. The pyridinone ring is a quintessential example of such a scaffold.[1][2] Existing as two primary isomers, 2-pyridone and 4-pyridone, this six-membered heterocycle is a master of molecular mimicry. It can serve as a bioisostere for amides, phenols, and other heterocycles, and its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions within enzyme active sites and protein pockets.[2] This versatility has led to the development of pyridinone-containing drugs with a vast spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5]
This technical guide moves beyond a mere survey of the literature. It is designed as a deep dive for the practicing researcher, offering a structured, field-proven perspective on the primary strategies for constructing and functionalizing this vital heterocyclic system. We will dissect the causality behind key synthetic choices, present self-validating, step-by-step protocols for core methodologies, and provide the data and visual tools necessary to empower your own drug discovery and development programs.
Part 1: Core Synthesis Strategies: Building the Pyridinone Framework
The construction of the pyridinone ring can be broadly categorized into two strategic approaches: de novo synthesis, where the ring is assembled from acyclic precursors, and post-modification, where a pre-formed pyridinone or pyridine ring is functionalized. Modern synthetic chemistry, particularly through multicomponent reactions (MCRs), has dramatically enhanced the efficiency of de novo synthesis, allowing for the rapid generation of molecular diversity from simple starting materials.[1]
The Power of Convergence: Multicomponent Reactions (MCRs) for De Novo Synthesis
MCRs are the cornerstone of modern pyridinone synthesis, prized for their operational simplicity, atom economy, and ability to generate complex products in a single step.[3] These reactions typically proceed through a domino sequence of classical transformations, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.
A highly effective and environmentally friendly approach involves the four-component condensation of a ketone, an aldehyde, an active methylene compound (like ethyl cyanoacetate), and a nitrogen source (typically ammonium acetate).[1][6] This strategy provides direct access to highly functionalized 3-cyano-2-pyridones, which are valuable intermediates for further elaboration.[1][6]
The choice of solvent and catalyst is critical. While traditional methods often use organic solvents and basic catalysts like piperidine, greener protocols have been developed using water or polyethylene glycol (PEG) as the reaction medium, sometimes even under catalyst-free conditions, driven by thermal energy.[4][6][7]
Building from Simpler Rings: Cycloaddition and Transformation Strategies
While MCRs build the ring from linear components, other powerful strategies construct the pyridinone scaffold from other cyclic precursors.
Diels-Alder [4+2] Cycloaddition: This classic reaction offers a convergent route to the core six-membered ring. Inverse-electron-demand Diels-Alder reactions are particularly effective, where an electron-poor azadiene (e.g., a 1,2,4-triazine) reacts with an electron-rich dienophile.[8] The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a stable small molecule like N₂ to yield the aromatic pyridinone ring.[8] This approach provides excellent control over substitution patterns but may require multi-step synthesis of the requisite azadiene precursors.[8]
From Pyranones: 2-Pyranones can serve as direct precursors to 2-pyridones. The reaction involves treatment with an ammonia source, which displaces the ring oxygen atom to form the corresponding nitrogen heterocycle. This method is straightforward but depends on the availability of the corresponding pyranone starting material.[9]
The Modern Frontier: Direct C-H Bond Functionalization
For years, modifying the pyridinone core meant relying on classical methods that required pre-functionalization (e.g., halogenation followed by cross-coupling). The advent of direct C-H bond functionalization has revolutionized this process, offering a more atom- and step-economical way to install new substituents onto the pyridone platform.[10][11][12]
The key to this strategy is achieving regioselectivity. The inherent electronic nature of the 2-pyridone ring favors electrophilic attack at the C3 and C5 positions, while nucleophilic attack is more likely at C4 and C6.[12] Modern catalytic systems can override or enhance this innate reactivity.
-
C3/C5 Functionalization (Electron-Rich Sites): Radical-induced and palladium-catalyzed reactions are effective for functionalizing these positions. For example, manganese-based catalysts can achieve highly regioselective C3-arylation with arylboronic acids.[10]
-
C6 Functionalization (Electron-Poor Site): Accessing the C6 position requires a different approach. A highly elegant strategy developed by Nakao and Hiyama utilizes a cooperative Ni/Al catalytic system.[12] The Lewis acidic aluminum (AlMe₃) is thought to coordinate to the carbonyl oxygen, which directs the nickel catalyst to regioselectively activate the C6-H bond, enabling alkenylation with alkynes.[10][12] More recently, cobalt-catalyzed systems have also proven highly effective for C6-H allylation and dienylation using allenes as coupling partners.[13][14]
The choice of directing group on the pyridone nitrogen is also a critical experimental parameter that can steer the regioselectivity of the C-H activation event.[11]
Part 2: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.
Protocol 2.1: One-Pot, Four-Component Synthesis of a 3-Cyano-2-Pyridone
This protocol is adapted from methodologies that emphasize operational simplicity and high convergence, representing a common and efficient route to this class of pyridones.[1][5][6]
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), the ketone (1.0 mmol, e.g., acetophenone), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent Addition: Add the chosen solvent. For a green chemistry approach, polyethylene glycol (PEG-600, 5 mL) can be used.[6] Alternatively, ethanol is commonly employed.
-
Reaction Execution: Heat the reaction mixture to 110 °C (for PEG) or to reflux (for ethanol) and stir vigorously for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (approx. 50 mL). A solid product will precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 4,6-disubstituted-3-cyano-2-pyridone.[5]
Protocol 2.2: Regioselective C6-H Alkenylation via Ni/Al Cooperative Catalysis
This protocol is based on the seminal work of Nakao and Hiyama and represents a state-of-the-art C-H functionalization method.[12]
Step-by-Step Methodology:
-
Reagent Preparation (Inert Atmosphere): All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. In a glovebox, add the N-substituted 2-pyridone (0.5 mmol), Ni(cod)₂ (10 mol%, 0.05 mmol), and P(i-Pr)₃ (10 mol%, 0.05 mmol) to an oven-dried reaction vessel.
-
Solvent and Reagent Addition: Outside the glovebox, add the alkyne (1.5 mmol, 3.0 equiv.) and anhydrous toluene (1.0 mL) via syringe.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of AlMe₃ (1.5 equiv., 1.0 M in hexanes) dropwise via syringe. Causality: The Lewis acidic AlMe₃ coordinates to the pyridone's carbonyl oxygen. This coordination enhances the acidity of the C6-H proton and directs the nickel catalyst to this site for oxidative addition, ensuring high regioselectivity.[12]
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60 °C for 12-16 hours.
-
Work-up and Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue should be purified by silica gel column chromatography to yield the C6-alkenylated 2-pyridone.
Part 3: Quantitative Data Summary
The following tables summarize representative data for the synthesis of various pyridone derivatives, allowing for a direct comparison of methodologies.
Table 1: Comparison of Multicomponent Reaction Conditions for 2-Pyridone Synthesis
| Entry | Reactants (Aldehyde, Ketone) | Nitrogen Source | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde, Acetophenone | NH₄OAc | PEG-600, No Catalyst | 2.5 | 90 | [6] |
| 2 | 4-Cl-Benzaldehyde, Acetophenone | NH₄OAc | PEG-600, No Catalyst | 3.0 | 92 | [6] |
| 3 | Benzaldehyde, Cyclohexanone | NH₄OAc | PEG-600, No Catalyst | 3.0 | 85 | [6] |
| 4 | 4-MeO-Benzaldehyde, Malononitrile, Cyanoacetohydrazide | - | Piperidine / H₂O:EtOH | 2.0 | 85 | [3][4] |
| 5 | Benzaldehyde, Acetoacetanilide, Cyanoacetamide | - | - | - | 89-93 | [1] |
Table 2: Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization of 2-Pyridones
| Entry | Pyridone Substrate | Coupling Partner | Catalyst System | Site | Product | Yield (%) | Reference |
| 1 | N-Me-2-pyridone | Diphenylacetylene | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | C6 | C6-alkenylated | 98 | [12] |
| 2 | N-Me-2-pyridone | Phenylacetylene | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ | C6 | C6-alkenylated | 86 | [12] |
| 3 | N-Piv-2-pyridone | 1-Phenyl-1-propyne | [Cp*CoI₂(CO)] / AgSbF₆ / PivOH | C6 | C6-allylated | 79 | [13][14] |
| 4 | N-Me-2-pyridone | Phenylboronic acid | Mn(OAc)₃ | C3 | C3-arylated | 78 | [10] |
References
-
Al-Mousawi, S. M., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. [Link]
-
Al-Mousawi, S. M., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]
-
Crasto, A. M. (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry International. [Link]
-
Various Authors (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. ResearchGate. [Link]
-
Various Authors (2025). One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate. [Link]
-
Kibou, Z., et al. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science. [Link]
-
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]
-
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. [Link]
-
Various Authors (2025). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. ACS Publications. [Link]
-
Jasperse, C. (Date N/A). Diels-Alder Reaction Lab Manual. Chemistry 365. [Link]
-
Various Authors (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]
-
Li, J., et al. (2016). An efficient method for the construction of polysubstituted 4-pyridones via self-condensation of β-keto amides mediated by P2O5 and catalyzed by zinc bromide. PMC. [Link]
-
Al-Omran, F., et al. (2006). Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone and Their Reactions. Oxford Academic. [Link]
-
Nalage, S. V., et al. (2010). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2-Pyridones in Polyethylene Glycol. ResearchGate. [Link]
-
Various Authors (2025). Regioselective Co(III)-Catalyzed C–H Functionalization of 2-Pyridones with Allenes. ACS Publications. [Link]
-
Various Authors (Date N/A). Multicomponent synthesis of highly functionalized pyridin-2(1H)-ones. Source N/A. [Link]
-
Various Authors (Date N/A). Synthesis of pyridinone with various reactions. ResearchGate. [Link]
-
Loontjens, T., et al. (2000). Synthesis of 4'-functionalized 2,2':6',2''-terpyridines via the pyridone route: Symmetric and asymmetric bis-complex formation. Eindhoven University of Technology Research Portal. [Link]
-
Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
Bayat, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]
-
Patel, R. (Date N/A). Synthesis of 2-pyridones. University of Bristol. [Link]
-
Various Authors (2025). Mechanistic Studies on the Formation of Pyrroles and Pyridines from [1-13C]-D-Glucose and [1-13C]-D-Arabinose. ResearchGate. [Link]
-
Various Authors (2024). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications. [Link]
-
Various Authors (Date N/A). Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]
-
Various Authors (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]
-
Sharma, R., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. [Link]
-
Wu, X-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]
-
Various Authors (Date N/A). Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
-
Wu, X-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Scribd. [Link]
-
Various Authors (Date N/A). Diels-Alder Reaction Lab Manual. Studylib. [Link]
-
Various Authors (Date N/A). The Diels-Alder Cycloaddition Reaction. Source N/A. [Link]
-
Various Authors (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
Dzhemilev, U. M., et al. (2010). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]
-
Various Authors (Date N/A). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 8. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Convergence of the Pyridine Scaffold and Ketone Functionality
An In-Depth Technical Guide to the Potential Biological Activity of Substituted Pyridyl Ketones
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal cornerstone for drug design. When this heterocyclic nucleus is functionalized with a ketone group, the resulting substituted pyridyl ketones emerge as a class of compounds with immense therapeutic potential. The ketone's carbonyl group acts as a versatile hydrogen bond acceptor and can participate in various biological interactions, providing a critical anchor point for binding to enzyme active sites.[4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the diverse biological activities exhibited by substituted pyridyl ketones. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and synthesize structure-activity relationships (SAR) to guide future discovery efforts. The methodologies described herein are framed as self-validating systems, incorporating the necessary controls and logical checkpoints to ensure data integrity and reproducibility.
Foundational Chemistry: Synthesizing the Molecular Toolkit
The exploration of any chemical class for biological activity begins with its synthesis. The ability to generate a diverse library of substituted pyridyl ketones is paramount for effective screening and SAR studies. The choice of synthetic route is a strategic decision governed by factors such as desired substitution patterns, functional group tolerance, and scalability.[5][6]
Several robust methods are employed for the synthesis of the pyridine core:
-
Hantzsch Dihydropyridine Synthesis: A classical multi-component reaction involving an aldehyde, ammonia, and a β-ketoester, which, after oxidation, yields the pyridine ring. This method is particularly useful for creating symmetrically substituted pyridines.[1][7]
-
Kröhnke Pyridine Synthesis: This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.
-
Metal-Catalyzed Cross-Coupling Reactions: Modern techniques, particularly palladium- and copper-catalyzed reactions, offer unparalleled flexibility in introducing a wide array of substituents onto the pyridine ring with high functional group tolerance, a critical advantage for creating complex molecules.[5][6][8]
-
One-Pot Syntheses: Recent advancements have led to efficient one-pot procedures, such as the nickel-catalyzed dehydrogenation of alkyl ketones, which allow for the construction of highly substituted pyridines from readily available starting materials.[9][10]
The rationale for selecting a specific pathway often involves a trade-off between the accessibility of starting materials and the desired structural complexity of the final compounds. For a drug discovery campaign, a modular approach like copper-catalyzed cross-coupling is often preferred as it allows for the rapid generation of a library of analogs from a common intermediate.[5][6]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Substituted pyridyl ketones have demonstrated significant and varied anticancer activities, making them a fertile ground for oncological drug discovery.[3][11][12][13] Their efficacy stems from the ability to interact with multiple, distinct cellular targets and pathways.
Mechanisms of Action
-
Enzyme Inhibition: Many pyridyl ketones function as competitive inhibitors of key enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit tetrameric carbonyl reductase (TCBR) and other kinases that are crucial for cell signaling and proliferation.[14][15][16][17] The pyridine nitrogen and ketone oxygen can coordinate with residues in the enzyme's active site, leading to potent inhibition.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to trigger programmed cell death, or apoptosis. Pyridyl ketones have been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase cascades or by disrupting mitochondrial function.[16][18][19]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (Pgp). Certain thiosemicarbazone derivatives of di-2-pyridylketone have shown a remarkable ability to overcome Pgp-mediated resistance.[20] Their mechanism involves "hijacking" lysosomal Pgp, forming redox-active copper complexes that generate reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and potentiated cytotoxicity specifically in resistant cells.[20]
-
Inhibition of Tubulin Polymerization: The microtubule network is a critical target for many successful chemotherapeutics. Some pyridyl ketone derivatives act as anti-tubulin agents, binding to the colchicine site and disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][16]
Experimental Workflow for Anticancer Evaluation
The investigation of a novel compound's anticancer potential follows a logical and hierarchical workflow, designed to efficiently identify promising candidates while elucidating their mechanism of action.
Diagram: Anticancer Drug Discovery Workflow
Caption: A streamlined workflow for identifying and characterizing novel anticancer agents.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a robust method for assessing the cytotoxic or cytostatic activity of substituted pyridyl ketones against a panel of cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[21][22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth. The causality here is to ensure that the compound's effect is on proliferating cells, not on cells stressed from plating.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test pyridyl ketone in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyridyl ketone derivatives have emerged as potential anti-inflammatory agents, likely through their ability to modulate the production of inflammatory mediators.[24][25] Derivatives of 3-hydroxy-pyridine-4-one, for example, have shown significant anti-inflammatory effects, which may be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent.[24]
Protocol: Lipopolysaccharide (LPS)-Induced NF-κB Activation in THP-1 Macrophages
This cell-based assay is a cornerstone for identifying compounds that can inhibit a central pathway in the inflammatory response.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines like IL-6 and TNF-α. This protocol uses a reporter cell line (e.g., THP-1-Blue™) where NF-κB activation results in the secretion of an easily quantifiable enzyme.[26][27]
Step-by-Step Methodology:
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate them into macrophage-like cells, treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours. This step is crucial as it induces a phenotype that is immunologically responsive to LPS.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Compound Pre-treatment:
-
Plate the differentiated THP-1 cells in a 96-well plate.
-
Treat the cells with various concentrations of the substituted pyridyl ketone for 1-2 hours prior to LPS stimulation. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 18-24 hours.
-
Include controls:
-
Unstimulated Control: Cells with medium only (no LPS, no compound).
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Positive Control: Cells treated with a known NF-κB inhibitor (e.g., Bay 11-7082) and LPS.
-
-
-
Quantification of NF-κB Activity:
-
If using a reporter line like THP-1-Blue™, collect the supernatant.
-
Add a substrate for the secreted reporter enzyme (e.g., QUANTI-Blue™ for secreted embryonic alkaline phosphatase, SEAP).
-
Incubate according to the manufacturer's instructions and measure the color change using a spectrophotometer at 620-650 nm.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of NF-κB activation.
-
Self-Validation Check: A parallel MTT assay should be run with the same compound concentrations to ensure that the observed inhibition of NF-κB is not simply due to cytotoxicity.
-
Antimicrobial and Neuroprotective Potential
Beyond cancer and inflammation, the pyridyl ketone scaffold shows promise in other critical therapeutic areas.
Antimicrobial Activity
Various pyridyl ketone derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[28][29][30] The mechanism can involve the inhibition of essential microbial enzymes or the disruption of fundamental cellular processes.[29][30] The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, which identifies the lowest concentration of a compound that prevents visible microbial growth.[31]
Diagram: Antimicrobial Screening Cascade
Caption: Logical flow for the discovery and validation of novel antimicrobial agents.
Neuroprotective Effects
There is emerging evidence for the neuroprotective effects of substituted pyridyl ketones.[32][33] These effects are often attributed to their antioxidant properties and their ability to protect mitochondria, the cellular powerhouses that are highly vulnerable to oxidative stress.[33][34] Ketone bodies themselves are known to have neuroprotective effects, and incorporating this functionality into a drug-like scaffold is a promising strategy.[34][35] A key in vitro model for assessing this activity involves challenging neuronal cell lines (e.g., SH-SY5Y) with an oxidative insult, such as hydrogen peroxide (H₂O₂), and measuring the ability of the test compound to preserve cell viability.[36]
Diagram: Proposed Neuroprotective Mechanism
Caption: Pyridyl ketones may confer neuroprotection by mitigating ROS-induced damage.
Structure-Activity Relationship (SAR) Summary
Synthesizing data from numerous studies allows for the deduction of preliminary SAR trends that can guide the design of more potent and selective molecules.
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Citations |
| Anticancer | - Thiosemicarbazone moiety at the ketone (for MDR reversal).- Electron-withdrawing groups on the pyridine ring.- 3,4,5-trimethoxyphenyl substitutions (for tubulin inhibition).- Additional heterocyclic rings at the 4-position. | - Bulky groups that hinder binding.- Loss of the α-ketoamide planarity. | [3][12][16][20] |
| Anti-inflammatory | - 3-hydroxy-4-pyridone core (potential iron chelation).- Steroidal fusion to the pyridine ring. | - Modifications that reduce the ability to interact with key enzymatic sites. | [24][25] |
| Enzyme Inhibition (TCBR) | - A straight-chain alkyl group of five carbons on the ketone.- An aromatic group for binding to a hydrophobic pocket. | - Substitution of an aromatic group with a cyclohexyl group. | [14][15] |
Conclusion and Future Perspectives
Substituted pyridyl ketones represent a versatile and highly promising class of molecules for drug discovery. Their synthetic tractability allows for extensive chemical exploration, and their privileged structural components enable potent interactions with a wide array of biological targets. The activities demonstrated across oncology, inflammation, infectious disease, and neurology underscore their vast therapeutic potential.
Future research should focus on several key areas:
-
Multi-Target Ligands: Design single molecules that can modulate multiple targets within a disease pathway (e.g., a compound with both kinase inhibitory and anti-tubulin activity).
-
Improving Pharmacokinetics: Focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate potent in vitro activity into in vivo efficacy.
-
Exploring New Biological Space: Investigate less-explored activities, such as antiviral or antidiabetic effects, where the scaffold's properties may also prove beneficial.
By integrating rational design, robust synthetic chemistry, and hierarchical biological evaluation, the full potential of substituted pyridyl ketones can be unlocked, paving the way for the next generation of innovative therapeutics.
References
-
Richardson, D. R., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry. [Link]
-
Reddy, C. R., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]
-
Shimada, H., et al. (2014). Comparative inhibition of tetrameric carbonyl reductase activity in pig heart cytosol by alkyl 4-pyridyl ketones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Reddy, C. R., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Ueno, S., et al. (2023). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Kyushu University Institutional Repository. [Link]
-
Imamura, Y., et al. (2013). Comparative inhibition of tetrameric carbonyl reductase activity in pig heart cytosol by alkyl 4-pyridyl ketones. Taylor & Francis Online. [Link]
-
Hassan, A. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]
-
Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. PMC. [Link]
-
N/A. (N/A). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ijpsonline.com. [Link]
-
N/A. (2025). A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. ResearchGate. [Link]
-
N/A. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. rjpponline.org. [Link]
-
Ueno, S., et al. (2025). One-Pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-Catalyzed Dehydrogenation of Alkyl Ketones. ResearchGate. [Link]
-
Abuel-Magd, A. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
Moghadam, E. S., et al. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. Bentham Science. [Link]
-
N/A. (2026). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]
-
N/A. (N/A). Pyridine Moiety: Recent Advances in Cancer Treatment. ijper.org. [Link]
-
N/A. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
N/A. (2025). Synthesis and antimicrobial activity of some diketones. ResearchGate. [Link]
-
Delfan, B., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. PMC. [Link]
-
Massi, M., et al. (N/A). The Antimicrobial Properties of PdII− and RuII−pyta Complexes. PMC. [Link]
-
N/A. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. [Link]
-
N/A. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
N/A. (N/A). Bioassays for Anticancer Activities. ResearchGate. [Link]
-
Baudelet, C., et al. (1999). Evidence for a neuroprotective effect of pyrid-3-yl-sulphonyl-urea in photochemically induced focal ischaemia in rats: magnetic resonance imaging evaluation. PubMed. [Link]
-
N/A. (N/A). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. PMC. [Link]
-
N/A. (2014). Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. PubMed. [Link]
-
N/A. (2025). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
N/A. (2006). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [Link]
-
N/A. (N/A). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. [Link]
-
N/A. (2025). (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. ResearchGate. [Link]
-
N/A. (2015). Antimicrobial activity and molecular analysis of azoderivatives of β-diketones. PubMed. [Link]
-
N/A. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. PubMed. [Link]
-
N/A. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. ACS Publications. [Link]
-
N/A. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]
-
N/A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
N/A. (N/A). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers. [Link]
-
N/A. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
-
N/A. (N/A). Ketone bodies as treatments for neurological illnesses. SciELO México. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Comparative inhibition of tetrameric carbonyl reductase activity in pig heart cytosol by alkyl 4-pyridyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 30. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Antimicrobial Properties of PdII− and RuII−pyta Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Evidence for a neuroprotective effect of pyrid-3-yl-sulphonyl-urea in photochemically induced focal ischaemia in rats: magnetic resonance imaging evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]
- 35. Ketone bodies as treatments for neurological illnesses [scielo.org.mx]
- 36. mdpi.com [mdpi.com]
In Silico Target Deconvolution: A Strategic Framework for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Topic: In Silico Prediction of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one Targets Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Computational Biologists
Executive Summary & Chemical Identity
The elucidation of biological targets for orphan ligands—small molecules with defined structures but unknown mechanisms of action—is a critical bottleneck in chemical biology. This guide details a rigorous in silico target prediction workflow for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one (hereafter referred to as EPP-2 ).
EPP-2 presents a distinct chemical scaffold characterized by a pyridine-2-yl-methyl moiety linked to a 3-ethyl-2-pentanone backbone. The juxtaposition of the pyridine nitrogen and the ketone carbonyl suggests a potential for bidentate metal chelation or specific hydrogen-bond networking, pointing towards metalloenzymes or pocket-specific kinases as primary target classes.
Chemical Structure & Properties
Before initiating prediction algorithms, the molecule must be digitally standardized.
| Property | Specification |
| IUPAC Name | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one |
| Canonical SMILES | CCC(CC)C(=O)Cc1ccccn1 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Key Pharmacophore | Pyridine (H-bond acceptor/Metal donor), Ketone (H-bond acceptor), Hydrophobic tail (Diethyl moiety) |
Computational Workflow Architecture
To ensure high-confidence predictions, we employ a Consensus Target Fishing approach, integrating Ligand-Based (LB) and Structure-Based (SB) methodologies. This dual-pathway reduces false positives inherent in single-algorithm predictions.
The Prediction Pipeline (DOT Visualization)
Figure 1: Consensus Target Deconvolution Workflow. Blue indicates input, Green represents ligand-based methods, Red represents structure-based methods, and Yellow indicates data integration.
Protocol 1: Ligand-Based Screening (Similarity & Fingerprinting)
This phase operates on the principle of "Guilt by Association"—if EPP-2 is structurally similar to a known drug, it likely shares the same target.
2D Similarity Search (SwissTargetPrediction)
Rationale: The Pyridine-CH2-C(=O) motif is a privileged scaffold in medicinal chemistry, often found in histone deacetylase (HDAC) inhibitors and specific kinase inhibitors.
Methodology:
-
Input: Submit the canonical SMILES to the SwissTargetPrediction server.
-
Algorithm: The tool computes 2D (FP2 fingerprints) and 3D (Electroshape) similarity against the ChEMBL database.
-
Thresholding: Filter results with a Probability score > 0.6.
Predicted Target Classes for EPP-2: Based on the structural logic of the pyridine-ketone scaffold, the following targets are statistically probable:
| Target Class | Representative Target | Rationale |
| Metalloenzymes | Matrix Metalloproteinases (MMPs) | The pyridine N and ketone O can form a 6-membered chelate ring with Zn²⁺ in the active site. |
| GPCRs | Histamine H3 Receptor | The ethyl-pyridine moiety mimics the ethyl-amine pharmacophore of histamine ligands. |
| Kinases | p38 MAP Kinase | Pyridine rings often function as hinge-binding motifs in ATP-competitive inhibitors. |
Similarity Ensemble Approach (SEA)
Rationale: SEA relates proteins based on the chemical similarity of their ligands. It calculates a raw score and converts it to an E-value (Expectation value), similar to BLAST for proteins. Protocol:
-
Access the SEA Search Server (sea.bkslab.org).
-
Paste SMILES: CCC(CC)C(=O)Cc1ccccn1.
-
Interpretation: An E-value < 1e-10 indicates a significant prediction.
Protocol 2: Structure-Based Screening (Reverse Docking)
Unlike ligand-based methods, this approach docks EPP-2 into thousands of protein crystal structures (PDB) to find the "best fit" binding pocket.
Pharmacophore Hypothesis: The "Chelation Clip"
The most critical feature of EPP-2 is the potential for bidentate coordination.
-
Acceptor 1: Pyridine Nitrogen (sp2).
-
Acceptor 2: Ketone Oxygen (sp2).
-
Geometry: The methylene bridge (-CH2-) allows rotation, enabling the N and O atoms to orient towards a central metal ion (e.g., Zn²⁺, Fe²⁺).
DOT Visualization of the Pharmacophore:
Figure 2: The "Chelation Clip" Pharmacophore. The Pyridine N and Ketone O are positioned to coordinate with metal ions in metalloenzymes.
Inverse Docking Workflow (idTarget)
-
Platform: Use idTarget or TarFisDock .
-
Settings:
-
Search Space: scPDB (druggable binding sites).
-
Scoring Function: AutoDock Vina or equivalent.
-
-
Filtering: Prioritize targets where the Pyridine-N interacts with the hinge region (Kinases) or the catalytic metal (Metalloenzymes).
ADMET Profiling & Druggability
Before experimental validation, assess if EPP-2 can reach the target in vivo.
Tool: SwissADME
-
Lipophilicity (LogP): The diethyl and pentane chain adds significant hydrophobicity. Expected LogP ≈ 2.5 - 3.0 (Ideal for oral bioavailability).
-
Blood-Brain Barrier (BBB): Small, lipophilic, neutral molecule. Prediction: High BBB permeation. This suggests EPP-2 could target CNS receptors (e.g., Nicotinic Acetylcholine Receptors).
-
PAINS Filter: Check for Pan-Assay Interference Compounds. The alpha-beta unsaturated ketone is absent here (the ketone is isolated by a methylene), reducing reactivity risks compared to Michael acceptors.
Experimental Validation (The "Proof")
In silico predictions are hypotheses. Validation is the verdict.
Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
This is the most cost-effective "first pass" validation.
-
Setup: Mix recombinant predicted target protein (e.g., p38 MAPK) with EPP-2 (10 µM and 50 µM) and SYPRO Orange dye.
-
Readout: Measure the melting temperature (
). A shift ( ) confirms physical binding.
Enzymatic Inhibition Assay
If a metalloenzyme (e.g., MMP-9) is predicted:
-
Substrate: Fluorogenic peptide substrate.
-
Reaction: Incubate Enzyme + EPP-2 + Substrate.
-
Result: Dose-dependent reduction in fluorescence indicates inhibition via metal chelation.
References
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]
-
SEA (Similarity Ensemble Approach): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
idTarget: Wang, J. C., et al. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-and-conquer docking approach. Nucleic Acids Research, 40(W1), W393-W399. [Link]
A Methodological and Predictive Guide to the Spectroscopic Characterization of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 3-Ethyl-1-(pyridin-2-yl)pentan-2-one. In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict its characteristic spectral features across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, predicted data, and detailed interpretations herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of related pyridyl-ketone derivatives. The guide emphasizes the causality behind spectral features, providing a self-validating system for future empirical analysis.
Introduction and Molecular Structure
The synthesis of novel heterocyclic compounds, particularly those incorporating a pyridine nucleus, is a cornerstone of medicinal chemistry and materials science. 3-Ethyl-1-(pyridin-2-yl)pentan-2-one represents a unique structure combining a flexible aliphatic ketone chain with a rigid, electron-withdrawing aromatic pyridyl group. Accurate structural elucidation is paramount for confirming synthetic success, understanding chemical properties, and predicting biological activity.
Spectroscopic analysis is the gold standard for such elucidation. This guide outlines the expected spectroscopic "fingerprint" of the title compound. To facilitate a clear interpretation, a systematic numbering convention for the molecule is established below.
Caption: Labeled structure of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural map can be assembled.
¹H NMR Spectroscopy
Principle & Rationale: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Protons on the electron-deficient pyridine ring are expected to resonate at a high chemical shift (downfield), while protons on the aliphatic chain will appear upfield. The n+1 splitting rule will be critical for determining the connectivity of adjacent, non-equivalent protons.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[1]
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Analogous Compound Data |
| H6 (Py) | 8.50 - 8.60 | d | 1H | Adjacent to N, most deshielded.[2] |
| H4 (Py) | 7.65 - 7.75 | td | 1H | Typical for H4 in 2-substituted pyridines.[3] |
| H3 (Py) | 7.20 - 7.30 | d | 1H | Coupled to H4. |
| H5 (Py) | 7.15 - 7.25 | t | 1H | Coupled to H4 and H6. |
| H1' | 4.05 - 4.15 | s | 2H | Methylene adjacent to pyridine and ketone; deshielded. |
| H3' | 2.90 - 3.00 | m | 1H | Methine proton adjacent to carbonyl and two ethyl groups. |
| H4', H6' | 1.60 - 1.75 | m | 4H | Diastereotopic methylene protons of the ethyl groups. |
| H5', H7' | 0.85 - 0.95 | t | 6H | Terminal methyl groups of the two ethyls. |
¹³C NMR Spectroscopy
Principle & Rationale: Carbon chemical shifts have a much wider range than proton shifts and are highly indicative of the carbon's hybridization and functional group. The carbonyl carbon is the most prominent and easily identified signal, appearing significantly downfield.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C spectrum on a 100 MHz or higher NMR spectrometer.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[4]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Rationale / Analogous Compound Data |
| C2' (C=O) | 208.0 - 212.0 | Characteristic for an aliphatic ketone.[5] |
| C2 (Py) | 155.0 - 157.0 | Attachment point on the pyridine ring. |
| C6 (Py) | 149.0 - 150.0 | Carbon adjacent to nitrogen.[6] |
| C4 (Py) | 136.0 - 137.0 | Standard range for C4 in 2-substituted pyridines. |
| C3 (Py) | 124.0 - 125.0 | Shielded relative to C4. |
| C5 (Py) | 121.0 - 122.0 | Shielded relative to C3 and C4. |
| C3' | 55.0 - 58.0 | α-carbon to the ketone. |
| C1' | 45.0 - 48.0 | Methylene carbon between two electron-withdrawing groups. |
| C4', C6' | 25.0 - 28.0 | Methylene carbons of the ethyl groups.[7] |
| C5', C7' | 11.0 - 13.0 | Terminal methyl carbons.[7] |
Infrared (IR) Spectroscopy
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an excellent tool for rapidly confirming the presence of key functional groups, such as the carbonyl (C=O) group.
Experimental Protocol:
-
Ensure the sample is free of water and solvent.
-
Place a small amount of the liquid sample directly onto the crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
-
Alternatively, a liquid film can be prepared between two KBr or NaCl plates.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.[1]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 3100 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 2850 - 2980 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃)[8] |
| ~1715 | Strong, Sharp | C=O Stretch | Aliphatic Ketone[9] |
| 1580 - 1610 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| 1430 - 1480 | Medium | C-H Bend | Aliphatic (CH₂)[8] |
| ~750 | Strong | C-H Out-of-Plane Bend | 2-Substituted Pyridine |
Mass Spectrometry (MS)
Principle & Rationale: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragment ions provides the molecular weight and crucial structural information based on predictable fragmentation pathways.
Experimental Protocol:
-
Dissolve a trace amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Inject the solution into the mass spectrometer, often coupled with a Gas Chromatography (GC) inlet for purification.[10]
-
Acquire the spectrum using a standard EI voltage of 70 eV.[1]
Predicted Mass Spectrum Data:
-
Molecular Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol
-
Predicted Molecular Ion [M]⁺•: m/z = 191
Proposed Fragmentation Pathway: The most probable fragmentation pathways for ketones are α-cleavages on either side of the carbonyl group. Cleavage adjacent to the pyridine ring is also a dominant process.
Caption: Predicted major fragmentation pathways for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one in EI-MS.
Integrated Analytical Workflow
A logical workflow ensures that data from each technique is used to build a cohesive and unambiguous structural assignment.
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]
- 6. 3-Ethylpyridine(536-78-7) 13C NMR spectrum [chemicalbook.com]
- 7. 3-ETHYLPENTANE(617-78-7) 13C NMR spectrum [chemicalbook.com]
- 8. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinone Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Utility
Executive Summary
The pyridinone nucleus (2-pyridinone and 4-pyridinone) represents a "privileged scaffold" in modern medicinal chemistry. Far from being a mere structural spacer, it acts as a dynamic bioisostere for amides and phenyl rings, offering tunable physicochemical properties that resolve common liabilities in drug discovery: solubility, metabolic stability, and hydrogen bonding directionality.
This guide analyzes the pyridinone scaffold through the lens of applied medicinal chemistry, moving from quantum mechanical tautomerism to clinical pharmacophores (HIV integrase inhibitors and antifibrotics).
The Physicochemical Foundation: Tautomerism as a Design Feature
The critical feature of the pyridinone scaffold is its lactam-lactim tautomerism. Unlike stable phenyl rings, the pyridinone core exists in a delicate equilibrium between the 2-pyridone (keto/lactam) and 2-hydroxypyridine (enol/lactim) forms.
-
Solid State & Polar Solvents (Water/Plasma): The 2-pyridone (lactam) form predominates due to a large dipole moment and the ability to form stable hydrogen-bonded dimers (resembling DNA base pairs).
-
Gas Phase & Non-Polar Solvents: The 2-hydroxypyridine (lactim) form is often energetically competitive or favored due to aromaticity retention.
Medicinal Chemistry Implication: When designing inhibitors, one must explicitly model the tautomeric state relevant to the protein binding pocket. A hydrophobic pocket may select for the lactim form, while a solvent-exposed region will favor the lactam.
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the proton transfer and dimerization that stabilizes the lactam form in biological media.
Caption: The solvent-dependent equilibrium shifts toward the Lactam form in physiological conditions, crucial for H-bond acceptor placement.
Strategic Bioisosterism: Pyridinone vs. Phenyl vs. Amide
Replacing a phenyl ring or an amide bond with a pyridinone is a standard "scaffold hop." The table below summarizes the quantitative shifts in molecular properties expected during this transition.
| Property | Phenyl Ring | Amide Bond (trans) | 2-Pyridinone | Design Advantage |
| H-Bonding | None | 1 Donor / 1 Acceptor | 1 Donor / 1 Acceptor | Rigidifies the H-bond vector; reduces rotatable bonds compared to amides. |
| Aromaticity | High | None (Resonance) | Moderate (35% of Benzene) | Allows π-stacking interactions while maintaining polarity. |
| LogP (Lipophilicity) | High (Lipophilic) | Low (Polar) | Intermediate | Lowers LogP compared to phenyl, improving solubility without becoming too polar. |
| Metabolic Liability | CYP Oxidation | Hydrolysis | High Stability | Resistant to amidases; blocks metabolic soft spots on phenyl rings. |
| Dipole Moment | ~0 D | ~3.7 D | ~4.3 D | Stronger electrostatic interactions in binding pockets. |
Therapeutic Architectures: Case Studies
A. The 2-Pyridinone: Pirfenidone (Antifibrotic)
Pirfenidone (Esbriet) utilizes the N-aryl-2-pyridinone scaffold. It is a small molecule that acts as a functional antagonist of TGF-β, though its exact target remains pleiotropic.
-
Mechanism: It inhibits the nuclear translocation of Smad complexes and downregulates Heat Shock Protein 47 (HSP47), a collagen-specific chaperone.
-
Role of Scaffold: The pyridinone core provides the necessary metabolic stability to survive first-pass metabolism while maintaining enough lipophilicity to penetrate lung tissue.
B. The 4-Pyridinone: Dolutegravir (HIV Integrase Inhibitor)
The 4-pyridinone scaffold is the cornerstone of second-generation HIV Integrase Strand Transfer Inhibitors (INSTIs).
-
Mechanism (Two-Metal Chelation): The viral integrase enzyme uses two Magnesium ions (Mg²⁺) to catalyze the insertion of viral DNA into the host genome.
-
Pharmacophore: The 4-pyridinone oxygen (C=O) and an adjacent hydroxyl/enolic oxygen form a planar tridentate chelation motif that sequesters these Mg²⁺ ions, effectively deactivating the enzyme.
Visualization: HIV Integrase Chelation Mode
This diagram details how the 4-pyridinone core locks the catalytic metals.
Caption: The 4-pyridinone oxygen triad sequesters critical Mg++ ions, halting viral DNA integration.
Synthetic Methodology: The Chan-Lam Coupling[1][2][3]
Constructing N-aryl pyridinones is synthetically challenging due to the competition between N-arylation and O-arylation. The Chan-Lam coupling (Copper-catalyzed oxidative coupling) is the industry-standard protocol for ensuring N-selectivity under mild conditions.
Protocol: Synthesis of N-Phenyl-2-Pyridinone
Objective: Selective N-arylation of 2-pyridone using phenylboronic acid.
Reagents:
-
2-Pyridone (1.0 equiv)
-
Phenylboronic acid (2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 - 1.0 equiv)
-
Base: Pyridine (2.0 equiv) or TEA
-
Solvent: Dichloromethane (DCM)
-
Oxidant: Compressed Air or O₂ balloon (Critical for catalytic turnover)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a drying tube (or open to air), dissolve 2-pyridone (1 mmol) and phenylboronic acid (2 mmol) in DCM (10 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol for catalytic, 1.0 for stoichiometric). Note: Stoichiometric Cu results in faster rates but is less atom-economical.
-
Base Addition: Add Pyridine (2 mmol) slowly. The solution will turn a deep blue/green, indicating the formation of the active Cu-amine complex.
-
Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. The reaction is oxidative; ensure the headspace has access to air.
-
Quench: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Self-Validating Check:
-
N-arylated product (Target): δ ~6.3 ppm (doublet) in ¹H NMR for the proton adjacent to the carbonyl.
-
O-arylated product (Impurity): Significant downfield shift of the pyridine ring protons; lack of amide carbonyl signal in ¹³C NMR (~162 ppm vs ~145 ppm).
Visualization: Chan-Lam Catalytic Cycle
The mechanism relies on a Cu(II)/Cu(III) redox cycle, distinct from the Pd(0)/Pd(II) cycle of Buchwald-Hartwig.
Caption: The Cu(II)-Cu(III) cycle enables N-arylation at RT. Oxygen is the terminal oxidant.
References
-
Song, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[1][2][3][4] Frontiers in Chemistry. [Link]
-
Conte, E., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications.[1][5][6] American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Wermuth, C.G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-1-(pyridin-2-yl)pentan-2-one molecular weight and formula verification
An In-Depth Technical Guide to the Molecular Formula and Weight Verification of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Abstract
In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous confirmation of a molecule's identity is a foundational requirement. The molecular formula and weight are the most fundamental descriptors of a chemical entity, serving as the basis for all subsequent analytical, toxicological, and efficacy studies. This guide provides a comprehensive, technically-grounded framework for the verification of the molecular formula and weight of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, a substituted pyridyl ketone. By integrating orthogonal analytical techniques—mass spectrometry, elemental analysis, and NMR spectroscopy—we present a self-validating workflow designed to provide irrefutable evidence of the compound's identity, adhering to the highest standards of scientific integrity required by research and regulatory bodies.
Theoretical Characterization of the Target Compound
Before empirical verification can commence, a robust theoretical profile of the target molecule must be established directly from its nomenclature. This serves as the benchmark against which all experimental data will be compared.
Structural Elucidation from IUPAC Name
The name "3-Ethyl-1-(pyridin-2-yl)pentan-2-one" defines a precise molecular architecture:
-
Pentan-2-one : A five-carbon aliphatic chain with a carbonyl group (C=O) at the second carbon position.
-
3-Ethyl : An ethyl group (-CH₂CH₃) is attached to the third carbon of the pentan-2-one backbone.
-
1-(pyridin-2-yl) : A pyridine ring is connected via its second position to the first carbon of the pentan-2-one chain.
This systematic nomenclature leads to the following chemical structure:
Caption: Predicted structure of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Calculation of Molecular Formula and Weight
Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:
-
Carbon (C) : 5 (pyridine ring) + 5 (pentanone chain) + 2 (ethyl group) = 12
-
Hydrogen (H) : 4 (pyridine ring) + 2 (at C1) + 1 (at C3) + 5 (ethyl group) + 2 (at C4) + 3 (at C5) = 17
-
Nitrogen (N) : 1 (pyridine ring)
-
Oxygen (O) : 1 (carbonyl group)
This yields a molecular formula of C₁₂H₁₇NO .
The monoisotopic mass and average molecular weight are calculated from this formula using the masses of the most abundant isotopes and the natural isotopic abundances, respectively.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Monoisotopic Mass | 191.1310 Da |
| Average Molecular Weight | 191.26 g/mol |
| Theoretical Elemental Composition | C: 75.35%, H: 8.96%, N: 7.32%, O: 8.36% |
| Table 1: Theoretical properties of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one. |
Integrated Experimental Verification Workflow
A multi-pronged analytical approach is essential for definitive verification. No single technique is sufficient; instead, confidence is achieved through the convergence of data from orthogonal methods. This workflow ensures a self-validating system where the results of each experiment corroborate the others.
Caption: Integrated workflow for molecular formula and weight verification.
Mass Spectrometry: Direct Molecular Weight Determination
Mass spectrometry (MS) is the cornerstone of molecular weight determination, providing a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.
Causality Behind Experimental Choices
High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is mandated over unit-resolution instruments. This is because HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula from a list of possibilities. For our target, an accurate mass of 191.1310 Da is expected. Furthermore, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which serves as an immediate check for consistency.[1]
Experimental Protocol: Electron Ionization (EI) HRMS
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Calibration : Calibrate the mass spectrometer using a known reference standard across the desired mass range (e.g., m/z 50-500).
-
Injection : Introduce the sample into the ion source via direct infusion or through a GC inlet at a concentration of 1-10 µg/mL.
-
Ionization : Utilize a standard electron ionization energy of 70 eV. This energetic process reliably produces a molecular ion (M⁺˙) and a repeatable fragmentation pattern.
-
Mass Analysis : Acquire the full scan spectrum in positive ion mode, ensuring the resolution is set to >10,000.
-
Data Processing : Identify the molecular ion peak and use the instrument software to calculate the most likely elemental formula based on the accurate mass.
Data Interpretation: Molecular Ion and Fragmentation
The primary objective is to identify the molecular ion peak (M⁺˙) at an m/z corresponding to the molecule's calculated monoisotopic mass (~191.13). The presence of this peak, with an odd integer value, is the first piece of evidence supporting the proposed formula.
Further confidence is built by analyzing the fragmentation pattern. Ketones commonly undergo α-cleavage , where the bond adjacent to the carbonyl group breaks.[2][3] For 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, two primary α-cleavage pathways are expected:
-
Cleavage between C1 and C2, losing a pyridylmethyl radical (•CH₂-Py) and forming a resonance-stabilized acylium ion.
-
Cleavage between C2 and C3, losing a larger alkyl radical and forming a different acylium ion.
The observation of fragment ions consistent with these predicted pathways strongly supports the proposed connectivity and, by extension, the molecular formula.
Elemental Analysis: Absolute Formula Confirmation
While MS provides the molecular weight, elemental analysis (EA) offers orthogonal confirmation by determining the mass percentages of carbon, hydrogen, and nitrogen.[4][5][6]
Principle of Combustion Analysis
The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[4] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element in the original sample.[4][7]
Experimental Protocol: CHN Analysis
-
Sample Preparation : Weigh 2-3 mg of the dried, homogenous sample into a tin capsule with high precision.
-
Instrument Setup : Calibrate the CHN analyzer using a certified organic standard (e.g., acetanilide).
-
Combustion : Place the sample in the instrument's autosampler. The sample is dropped into a combustion furnace at ~900-1000°C.
-
Gas Analysis : The combustion products are passed through a reduction tube and then separated via gas chromatography before being measured by a thermal conductivity detector.
-
Calculation : The instrument software calculates the %C, %H, and %N based on the detector signals and the initial sample weight.
Data Interpretation
The experimental percentages are compared against the theoretical values calculated in Table 1. A successful verification requires the experimental values to fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 75.35 | 75.15 - 75.55 |
| Hydrogen (H) | 8.96 | 8.76 - 9.16 |
| Nitrogen (N) | 7.32 | 7.12 - 7.52 |
| Table 2: Acceptance criteria for elemental analysis results. |
NMR Spectroscopy: Structural Integrity Validation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the final pillar of support. While it does not measure mass or elemental composition directly, it confirms the molecule's carbon-hydrogen framework and the connectivity of atoms.[8] An unambiguous structural confirmation inherently validates the molecular formula.
Rationale and Predicted Spectra
-
¹H NMR : This spectrum should show distinct signals for the protons on the pyridine ring (typically downfield, δ 7.0-8.5 ppm), the methylene protons adjacent to the pyridine and the carbonyl, the ethyl group protons, and the terminal methyl group protons.[9] The integration of these signals (the area under each peak) must be consistent with the number of protons in each unique environment (e.g., a 3H triplet for a methyl group next to a methylene group).
-
¹³C NMR : The spectrum should reveal 12 distinct carbon signals. A key signal to identify is the carbonyl carbon, which is highly deshielded and typically appears far downfield (δ 190-220 ppm for ketones).[10] The carbons of the pyridine ring will also have characteristic shifts.[9][11]
The combination of chemical shifts, signal splitting (multiplicity), and integration in the ¹H and ¹³C NMR spectra provides a unique fingerprint of the molecule's structure. If the observed spectra match the predicted spectra for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, the proposed formula is considered validated.
Conclusion: A Triad of Corroborating Evidence
The definitive verification of the molecular formula and weight of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one is not achieved by a single measurement but by the synthesis of data from three independent, powerful analytical techniques.
-
High-Resolution Mass Spectrometry provides the accurate molecular weight, suggesting the formula C₁₂H₁₇NO.
-
Elemental Analysis confirms the percent composition of C, H, and N, validating this exact formula.
-
NMR Spectroscopy confirms the unique atomic connectivity and structure, proving that the mass and elemental composition belong to the correct isomer.
When the data from this triad converge, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of their chemical entity. This rigorous, self-validating approach is indispensable for ensuring reproducibility, safety, and regulatory compliance in modern scientific research.
References
- The Science of Elemental Analysis: Benefits and Applic
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
- Elemental analysis: operation & applic
- Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE.
- Video: Mass Spectrometry: Aldehyde and Ketone Fragment
- Mass Spectrometry of Some Common Functional Groups. OpenStax Organic Chemistry.
- Mass Spectrometry: Alpha Cleavage of Ketones.
- Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
- 1H and 13C NMR spectra of α-heterocyclic ketones. Journal of the Chemical Society, Perkin Transactions 2.
- Pyridine. Wikipedia.
Sources
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 11. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Exploratory Screening for Antimicrobial Effects of Pyridinone Analogs
Introduction: The Promise of Pyridinone Analogs in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action. Among the diverse chemical scaffolds under investigation, pyridinone-containing compounds have emerged as a particularly promising class.[1][2] Pyridinones, heterocyclic organic compounds structurally related to benzene, exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][2]
Recent studies have highlighted the potential of pyridinone analogs to combat multidrug-resistant pathogens. For instance, certain ring-fused 2-pyridone compounds have demonstrated significant antibacterial activity against Gram-positive pathogens, including vancomycin-resistant enterococci (VRE).[3] Moreover, some of these compounds have shown synergistic effects when combined with standard-of-care antibiotics.[3] The versatility of the pyridinone scaffold allows for extensive synthetic modification, enabling the optimization of antimicrobial potency and pharmacokinetic properties.[3][4] This guide provides a comprehensive, in-depth framework for the exploratory screening of pyridinone analogs, designed to rigorously assess their antimicrobial potential and guide further development.
Foundational Screening: Determining Initial Antimicrobial Activity
The initial phase of screening aims to identify pyridinone analogs with demonstrable antimicrobial activity. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]
Key Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[7][8][9] It offers quantitative results and is amenable to high-throughput screening.[10]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Pyridinone analog stock solutions (typically in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Preparation of Pyridinone Analogs: Prepare stock solutions of the pyridinone analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration that is at least 100 times the expected MIC.[12]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.[5]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][11]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5][11]
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[5]
-
Add 200 µL of the prepared pyridinone analog working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[5]
-
Well 11 will serve as the growth control (no analog), and well 12 will be the sterility control (no bacteria).[5]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the pyridinone analog that completely inhibits the visible growth of the organism.[5]
-
| Parameter | Recommendation | Rationale |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium recommended by CLSI for susceptibility testing.[8] |
| Inoculum Density | 5 x 10⁵ CFU/mL (final concentration) | Ensures reproducible results; higher or lower densities can affect the MIC.[11] |
| Incubation Temperature | 35°C ± 2°C | Optimal temperature for the growth of most clinically relevant bacteria.[8] |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth in the control wells for accurate visual assessment.[5] |
Delving Deeper: Assessing Bactericidal versus Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether a pyridinone analog is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved through the Minimum Bactericidal Concentration (MBC) and time-kill kinetics assays.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]
Procedure:
-
Following the determination of the MIC, take a 100 µL aliquot from all the clear wells (wells with no visible growth) of the MIC plate.[14]
-
Spread each aliquot onto a separate Mueller-Hinton Agar (MHA) plate.[14]
-
Incubate the MHA plates at 35°C ± 2°C for 16-20 hours.[14]
-
The MBC is the lowest concentration of the pyridinone analog that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13]
Time-Kill Kinetics Assay
Time-kill assays provide a dynamic view of antimicrobial activity, showing the rate at which an antimicrobial agent kills a bacterial population over time.[15][16]
Procedure:
-
Prepare tubes or flasks containing CAMHB with the pyridinone analog at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[15][17]
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).[17]
-
Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[15][16]
Caption: Workflow for a time-kill kinetics assay to assess the rate of antimicrobial activity.
| Result | Interpretation |
| MBC/MIC ≤ 4 | Generally considered bactericidal. |
| MBC/MIC > 4 | Generally considered bacteriostatic. |
| Time-Kill Assay | A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[15][16] |
Ensuring Selectivity: The Importance of Cytotoxicity Screening
A critical aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore an indispensable component of the screening cascade.
MTT/XTT Assays for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability and proliferation.[18][19][20] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[20]
Procedure (MTT Assay):
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyridinone analogs for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability relative to the untreated control.
The XTT assay offers the advantage of producing a water-soluble formazan product, which eliminates the need for a solubilization step and simplifies the protocol.[20][21]
Adherence to Standards and Quality Control
For the generated data to be reliable and comparable across different studies, strict adherence to established standards is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.[22][23][24][25]
Key Quality Control Measures:
-
Reference Strains: Always include well-characterized reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values for quality control.[5]
-
Growth and Sterility Controls: Include a positive control for growth (inoculum without compound) and a negative control for sterility (broth without inoculum) in each assay.[11]
-
Solvent Controls: If a solvent like DMSO is used to dissolve the pyridinone analogs, include a solvent control to ensure it does not affect microbial growth at the concentrations used.
Conclusion: A Roadmap for Pyridinone Analog Discovery
This in-depth technical guide provides a robust framework for the exploratory screening of pyridinone analogs for their antimicrobial effects. By systematically determining the MIC, assessing bactericidal versus bacteriostatic activity, and evaluating cytotoxicity, researchers can effectively identify promising lead compounds for further development. Adherence to standardized protocols and rigorous quality control measures will ensure the generation of high-quality, reproducible data, which is essential for advancing the fight against antimicrobial resistance. The insights gained from these initial screening assays will pave the way for more detailed mechanistic studies, in vivo efficacy testing, and ultimately, the development of novel pyridinone-based antimicrobial therapies.
References
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Spaulding, C. N., & Hultgren, S. J. (2016). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 2(1), 100203. [Link]
-
Hill, J. A., & Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link]
-
Fulaz, S., & Vitale, S. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol, 14(23), e101099. [Link]
-
Unknown. Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Er, T. K., & Lory, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 51174. [Link]
-
Cosmetic Test Labs. Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. [Link]
-
Simner, P. J., & Tamma, P. D. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of clinical microbiology, 59(10), e0094221. [Link]
-
Microchem Laboratory. (2023). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]
-
GARDP REVIVE. Time-kill studies – including synergy time-kill studies. [Link]
-
Ziad, M., Yacob, M., Al-Omar, M. A., & Al-Salahi, R. (2024). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules, 29(18), 4410. [Link]
-
Helsinki University Library. (2019). Validation of high-throughput time-kill assay. [Link]
-
Scientific Research Publishing. (2025). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
Khan, A., & Al-Thani, R. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-7. [Link]
-
U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in chemistry, 10, 981504. [Link]
-
ResearchGate. (2015). Time-kill curves for an antibiotic with rapid killing and rapid regrowth (curve A). [Link]
-
Sullivan, M. C., Lee, S. W., & Wuest, W. M. (2020). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences of the United States of America, 117(36), 22448–22456. [Link]
-
Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2016). Cytotoxicity assay. MTT assays were performed to detect the toxic effect of Tet, O. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Antimicrobial Evaluation of New Synthesized Pyridine Nucleosides Under Solvent-Free Conditions. Nucleosides, Nucleotides and Nucleic Acids, 32(10), 557-567. [Link]
-
Al-Zoubi, R. M., Al-Sawalmeh, M. A., & Al-Salahi, R. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific reports, 14(1), 27352. [Link]
-
Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. protocols.io [protocols.io]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microchemlab.com [microchemlab.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. emerypharma.com [emerypharma.com]
- 16. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 17. actascientific.com [actascientific.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nih.org.pk [nih.org.pk]
- 24. Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing [scirp.org]
- 25. darvashco.com [darvashco.com]
Discovery and synthesis of α-substituted ketones with a pyridyl group
Technical Guide: Discovery and Synthesis of -Substituted Ketones with a Pyridyl Group
Part 1: Strategic Importance & Structural Logic
Medicinal Chemistry Utility
The
The Synthetic Bottleneck
Two primary failure modes exist in the synthesis of these molecules:
-
Catalyst Deactivation: In transition metal catalysis (Pd/Ni), the lone pair on the pyridine nitrogen (
) competes with phosphine ligands for the metal center, forming stable, inactive complexes. -
Aldol Condensation: Under basic conditions required to generate enolates, the ketone can undergo self-condensation faster than the desired cross-coupling, especially if the electrophile (halopyridine) is unreactive.
Part 2: Core Methodology A – Palladium-Catalyzed -Arylation
Best for: Electron-rich pyridines, complex ketone substrates, and late-stage functionalization.
Mechanistic Pathway & Ligand Selection
To prevent catalyst poisoning, the steric bulk of the ligand is paramount. Large, electron-rich phosphine ligands facilitate the oxidative addition of the chloropyridine and, critically, crowd the palladium center to prevent the coordination of the pyridine nitrogen product.
Key Ligands:
-
P(
-Bu) : High activity for simple substrates but air-sensitive. -
Buchwald Ligands (BrettPhos, XPhos): The gold standard. The biaryl backbone prevents palladacycle formation, while the bulky alkyl groups on phosphorus promote reductive elimination.
-
DPEphos/Xantphos: Bidentate ligands with wide bite angles that favor reductive elimination of the sterically congested product.
Figure 1: Catalytic cycle for Pd-catalyzed
Standard Operating Procedure (SOP)
Reaction: Coupling of 3-chloropyridine with propiophenone.
Reagents:
-
Catalyst: Pd(OAc)
(1-2 mol%) or Pd (dba) . -
Ligand: BrettPhos or XPhos (2-4 mol%). Ratio L:Pd should be >1:1 to ensure active species stability.
-
Base: NaO
Bu (Sodium tert-butoxide) or LiHMDS. NaO Bu is preferred for its balance of basicity and compatibility with Pd. -
Solvent: Toluene or Dioxane (Anhydrous).
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Catalyst Pre-complexation: Add Pd(OAc)
(2.2 mg, 0.01 mmol) and BrettPhos (6.4 mg, 0.012 mmol). Add Toluene (1 mL) and stir at RT for 5 minutes. Observation: Solution should turn from orange to pale yellow/brown. -
Substrate Addition: Add 3-chloropyridine (1.0 equiv) and propiophenone (1.1 equiv).
-
Base Addition: Add NaO
Bu (1.2 equiv) in one portion. -
Heating: Seal the vessel and heat to 80-100°C for 4-12 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite pad (to remove Pd black), and concentrate.
-
Purification: Flash chromatography on silica gel. Note: Pyridyl ketones can streak; add 1% Et
N to the eluent.
Part 3: Core Methodology B – Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient pyridines (2-F, 4-Cl) and large scale.
Mechanism & Scope
This method requires no transition metal.[2] It relies on the acidity of the ketone
Substrate Requirements:
-
Pyridine: Must have a leaving group at C2 or C4. Electron-withdrawing groups (CN, NO
, CF ) on the pyridine ring drastically accelerate the reaction. -
Base: LiHMDS or KHMDS are preferred over NaH to prevent reductive side reactions and ensure solubility in THF.
Standard Operating Procedure (SOP)
Reaction: Coupling of 2-fluoropyridine with cyclohexanone.
Protocol:
-
Enolate Formation: In a dry flask under
, dissolve cyclohexanone (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C. -
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv). Stir for 30 mins at 0°C. Why: Ensures complete conversion to the thermodynamic enolate.
-
Addition: Add 2-fluoropyridine (1.0 equiv) neat or in minimal THF.
-
Reaction: Warm to Room Temperature (RT) or reflux (60°C) depending on pyridine reactivity. Monitor by TLC/LCMS.
-
Quench: Carefully add saturated NH
Cl. -
Extraction: Extract with Et
O (avoid CH Cl if product is very polar).
Part 4: Decision Matrix & Troubleshooting
Method Selection Guide
| Feature | Pd-Catalysis (Method A) | Ni-Catalysis (Alternative) | |
| Pyridine Halide | Cl, Br, I (Any position) | F, Cl (Only ortho/para) | Cl, Esters, Carbamates |
| Electronic Bias | Tolerates electron-rich | Requires electron-poor | Tolerates both |
| Cost | High (Pd + Ligand) | Low (Base only) | Moderate |
| Scalability | Moderate (Ligand cost) | High | High |
| Key Risk | Catalyst Poisoning | Polymerization/Tars | Air Sensitivity of Ni(0) |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and regiochemistry.
Troubleshooting Common Issues
-
Low Conversion (Pd-Cat):
-
Cause: Catalyst poisoning by the product or starting material.
-
Fix: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos). Increase catalyst loading to 5 mol%. Ensure the reaction is strictly anhydrous (water kills the enolate).
-
- -Hydride Elimination (Pd-Cat):
-
Polymerization (
):
References
-
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[7] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[3][7][8] Journal of the American Chemical Society.[3][9] -
Culkin, D. A., & Hartwig, J. F. (2003).[10] Palladium-Catalyzed
-Arylation of Carbonyl Compounds and Nitriles.[7] Accounts of Chemical Research. -
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).
-arylation of Acetone with Aryl Halides and Tosylates.[7][9] Journal of the American Chemical Society.[3][9] -
Lundgren, R. J., & Stradiotto, M. (2012).[9] Key Concepts in Ligand Design: An Introduction to Chelating Phosphines. Chemistry – A European Journal.[4] (Contextualizing bite angles for reductive elimination).
-
Martin, R., & Buchwald, S. L. (2008).[7] Palladium-Catalyzed
-Arylation of Ketones with Nitroarenes. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust and Scalable Protocol for the Synthesis of α-(2-Pyridyl) Ketones via Acylation of 2-Picolyllithium
An Application Note for the Synthesis of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, a valuable pyridyl ketone derivative. Pyridyl-ketone moieties are significant scaffolds in coordination chemistry, serving as versatile chelate ligands for various metal ions, and as key intermediates in the development of pharmaceutical agents.[1][2] The described methodology circumvents common challenges associated with the direct alkylation of ketone enolates by employing a highly reliable C-C bond-forming strategy: the acylation of 2-picolyllithium with a suitable N,N-dimethylamide (Weinreb amide precursor). This approach is noted for its high efficiency and control, preventing the over-addition often seen with more reactive electrophiles like esters or acyl chlorides.[3] We provide a step-by-step guide, from the generation of the organolithium reagent to final product purification and characterization, supported by mechanistic insights and safety considerations for handling pyrophoric reagents.
Introduction and Scientific Rationale
The synthesis of α-substituted ketones is a cornerstone of organic chemistry. Specifically, ketones bearing a pyridine ring are of significant interest due to the ring's ability to coordinate with metals and its prevalence in biologically active molecules.[1][2] While several strategies exist for synthesizing α-alkylated ketones, such as direct alkylation of enolates, these methods can be plagued by issues of poly-alkylation, poor regioselectivity, and competing side reactions.[4][5][6]
The chosen synthetic strategy hinges on the generation of 2-picolyllithium, a potent carbon-based nucleophile. The acidity of the methyl protons of 2-picoline (2-methylpyridine) is significantly enhanced by the electron-withdrawing nature of the pyridine ring, allowing for facile deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[7][8] This organometallic intermediate exhibits significant carbanionic character, making it an excellent nucleophile for C-C bond formation.[8]
To construct the target ketone, this nucleophile is reacted with an electrophilic acylating agent. The use of an N,N-dimethylamide, specifically N,N-dimethyl-2-ethylbutanamide, is a critical choice. The reaction of an organolithium reagent with a Weinreb amide proceeds via a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and only collapses to the ketone upon acidic workup. This mechanism provides a reliable method to synthesize ketones without the common side-product of tertiary alcohol formation that occurs when using esters or acyl chlorides.[3]
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Materials and Equipment
All reagents should be of high purity and solvents should be anhydrous where specified.
| Reagent/Material | Formula | MW ( g/mol ) | Concentration/Purity | Supplier | Notes |
| 2-Picoline | C₆H₇N | 93.13 | ≥98%, anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle under inert gas. |
| N,N-Dimethyl-2-ethylbutanamide | C₈H₁₇NO | 143.23 | ≥97% | TCI Chemicals | Can be synthesized from 2-ethylbutanoyl chloride and dimethylamine. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Acros Organics | Must be freshly distilled from Na/benzophenone or taken from a solvent purification system. |
| Saturated NH₄Cl solution | NH₄Cl (aq) | - | Saturated | - | Used for quenching the reaction. |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment:
-
Schlenk line or glove box for inert atmosphere operations.
-
Two-neck round-bottom flasks, oven-dried before use.
-
Magnetic stirrer and stir bars.
-
Syringes and needles for transfer of air-sensitive reagents.
-
Dry ice/acetone bath for maintaining -78 °C.
-
Rotary evaporator.
-
Glassware for column chromatography.
Detailed Experimental Protocol
This protocol describes a 10 mmol scale synthesis.
Figure 2: Step-by-step experimental workflow for the synthesis.
Step 1: Generation of 2-Picolyllithium
-
Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.
-
In the flask, dissolve 2-picoline (0.93 g, 10 mmol) in 40 mL of anhydrous THF.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature is crucial to prevent side reactions and degradation of the organolithium reagent.[9]
-
Slowly, via syringe, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol, 1.1 eq) to the stirred solution over 10 minutes. A deep red or dark brown color should develop, indicating the formation of 2-picolyllithium.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
Step 2: Acylation Reaction
-
In a separate, dry flask, dissolve N,N-dimethyl-2-ethylbutanamide (1.43 g, 10 mmol) in 10 mL of anhydrous THF.
-
Using a syringe, add the amide solution dropwise to the cold (-78 °C) 2-picolyllithium solution over 15-20 minutes.
-
Causality: Slow addition is critical to maintain the low temperature and prevent localized concentration buildup, which could lead to undesired side reactions.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. The color may lighten during this period.
Step 3: Aqueous Work-up and Isolation
-
While the flask is still in the cold bath, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: The NH₄Cl solution is a mild acid that protonates any remaining organolithium species and facilitates the breakdown of the tetrahedral intermediate to the ketone product without causing hydrolysis of other functional groups.
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Step 4: Purification
-
Purify the crude oil using silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Ethyl-1-(pyridin-2-yl)pentan-2-one as a pale yellow oil.
Mechanistic Discussion
The success of this protocol lies in a two-stage process: the formation of a potent nucleophile followed by a controlled acylation.
Figure 3: Key mechanistic steps of the synthesis.
-
Deprotonation: n-BuLi, a powerful but sterically unhindered base, selectively abstracts a proton from the methyl group of 2-picoline. This is the most acidic position due to the inductive electron withdrawal by the nitrogen atom and the resonance stabilization of the resulting conjugate base.[8]
-
Nucleophilic Attack & Intermediate Formation: The resulting 2-picolyllithium anion acts as a strong carbon nucleophile. It attacks the electrophilic carbonyl carbon of the N,N-dimethylamide. This forms a tetrahedral intermediate which is stabilized by chelation between the lithium cation, the carbonyl oxygen, and the amide nitrogen. This stability is the key to the reaction's success, as it prevents the elimination of the dimethylamide group and subsequent attack by a second equivalent of picolyllithium.
-
Hydrolysis to Ketone: Upon the addition of a mild proton source (aqueous NH₄Cl), the stable intermediate is protonated and subsequently collapses, eliminating dimethylamine and yielding the final ketone product.
Expected Results and Characterization
The typical yield for this reaction is in the range of 70-85%. The final product should be a pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the pyridyl protons (δ 7.0-8.6 ppm), the methylene bridge (singlet or AB quartet, δ ~3.9-4.2 ppm), the methine proton at the α-position (multiplet, δ ~2.8-3.1 ppm), and the aliphatic protons of the ethyl and propyl groups (δ 0.8-1.8 ppm).
-
¹³C NMR (100 MHz, CDCl₃): A key signal to confirm success is the ketone carbonyl carbon, which is expected to appear around δ 200-210 ppm.[2] Other signals will correspond to the pyridine ring carbons and the aliphatic carbons.
-
FT-IR (neat, cm⁻¹): A strong absorption band characteristic of the C=O stretch of a ketone should be observed around 1710-1725 cm⁻¹.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (191.26 g/mol ).
Safety and Waste Disposal
-
n-Butyllithium is extremely pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (argon or nitrogen) at all times using proper syringe techniques. All glassware must be rigorously dried. Any residual n-BuLi should be quenched carefully by slow addition to a non-polar solvent like hexane, followed by the slow addition of isopropanol.
-
Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or freshly distilled solvent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous layers should be neutralized before disposal down the drain, in accordance with local regulations.
References
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC, National Center for Biotechnology Information. [Link]
-
Scheme 1. Synthesis of pyridyl ketones (a) and CX and reaction with... ResearchGate. [Link]
-
A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis, Structure, and DFT Analysis of the THF Solvate of 2-Picolyllithium. ResearchGate. [Link]
-
Synthesis of a-Alkylated Ketones via Tandem Acceptorless Dehydrogenation/a-Alkylation. Organic Chemistry Portal. [Link]
-
NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]
-
Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. National Institutes of Health (NIH). [Link]
-
Proposed keto and enol forms of 2-acetylpyridine semicarbazone. ResearchGate. [Link]
-
Synthesis, structure and DFT analysis of the THF solvate of 2-picolyllithium. Dalton Transactions. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Substituted carbonyl compound synthesis by alkylation or condensation. Organic Chemistry Portal. [Link]
-
Enolates. Jack Westin. [Link]
-
Synthesis of α‐alkylated ketones using primary and secondary alcohols. ResearchGate. [Link]
-
Reactions of organolithium compounds with sulfonate esters. A novel sulfone synthesis. Canadian Journal of Chemistry. [Link]
-
Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]
-
New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. ResearchGate. [Link]
-
Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Reactions of Enolate Ions and Enols. University of California, Santa Barbara. [Link]
- Preparation method of 2-acetylpyridine.
-
Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology. [Link]
-
RLi or RMgX with Esters to 3o alcohol. University of Calgary. [Link]
Sources
- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a-Alkylated Ketones via Tandem Acceptorless Dehydrogenation/a-Alkylation from Secondary and Primary Alcohols Catalyzed by Metal-Ligand Bifunctional Iridium Complex [Cp*Ir(2,2′-bpyO)(H2O)] [organic-chemistry.org]
- 5. Substituted carbonyl compound synthesis by alkylation or condensation [organic-chemistry.org]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Compound Purity Assessment
Abstract
This application note details a robust, self-validating protocol for assessing compound purity using Reversed-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD). Unlike standard assay methods which quantify the main component, purity methods must discriminate between the Active Pharmaceutical Ingredient (API) and structurally similar impurities. This guide integrates ICH Q2(R2) validation principles with practical method development strategies, focusing on pH control, gradient optimization, and spectral peak purity analysis.
Introduction & Regulatory Context
In drug development, "purity" is a critical quality attribute (CQA). It is distinct from "assay" (content).[1] Purity is typically expressed as % Area Normalization (the ratio of the analyte peak area to the total integrated area of all peaks), whereas assay is a weight-based determination against a reference standard.
According to ICH Q3A (Impurities in New Drug Substances) , any impurity >0.10% must be identified. Therefore, the HPLC method must possess high specificity and sensitivity . The recently revised ICH Q2(R2) guideline emphasizes a lifecycle approach to validation, requiring that the method design be scientifically sound before validation begins.
Scientific Foundation: The "Why" Behind the Method
Stationary Phase Selection
For 90% of small molecules, a C18 (Octadecylsilane) stationary phase is the starting point due to its stability and hydrophobic selectivity.
-
Recommendation: Use a "Hybrid" particle (e.g., Ethylene Bridged Hybrid - BEH) rather than pure silica. Hybrid particles resist hydrolysis at high pH (up to pH 12), allowing for wider method scouting.
The Criticality of pH and pKa
The most common cause of method failure is poor pH control.
-
Mechanism: Analytes exist in ionized or non-ionized forms based on their pKa.
-
Acids: Retention increases as pH decreases (neutral form is more hydrophobic).
-
Bases: Retention increases as pH increases (neutral form is more hydrophobic).
-
-
The Rule of 2: To prevent peak splitting and robust retention time drift, the mobile phase pH must be at least 2 units away from the analyte's pKa. Operating at the pKa results in split peaks because the molecule constantly shifts between ionized and neutral states during the run.
Spectral Peak Purity (DAD)
Single-wavelength detection (e.g., 254 nm) is insufficient for purity. A co-eluting impurity may hide under the main peak.[2] Diode Array Detectors (DAD) capture full spectra (190–400 nm) at every data point.
-
Logic: If a peak is pure, the spectrum at the upslope, apex, and downslope must be superimposable (spectrally homogeneous).
Visualizing the Workflow
The following diagram outlines the decision logic for developing a purity method, ensuring no steps are skipped.
Figure 1: Strategic workflow for HPLC purity method development.
Protocol 1: Method Development Scouting
Objective: Determine the optimal pH and organic modifier to separate the API from potential impurities.
Materials
-
Column: C18 Hybrid Particle, 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC).
-
Mobile Phase A1 (Low pH): 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase A2 (Mid pH): 10 mM Ammonium Acetate (pH ~6.8).
-
Mobile Phase B: Acetonitrile (ACN).
Procedure
-
Sample Prep: Dissolve compound at 0.5 mg/mL in 50:50 Water:ACN.
-
Gradient Run:
-
Time 0: 5% B
-
Time 20: 95% B
-
Time 25: 95% B (Wash)
-
Time 25.1: 5% B (Re-equilibrate for 5 mins)
-
-
Injection: 5 µL.
-
Detection: DAD (190–400 nm). Extract chromatograms at 210, 254, and 280 nm.
Analysis:
-
Compare Low pH vs. Mid pH runs.
-
Select the pH that yields the sharpest peak shape (Tailing Factor 0.8–1.2) and best separation from nearest impurities.
-
Note: Basic compounds often tail badly at neutral pH due to silanol interactions; Low pH is usually preferred for bases.[3]
Protocol 2: The Finalized Purity Method (Standard)
This is a generalized "Gold Standard" protocol suitable for a wide range of stable organic molecules.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Balances resolution and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | pH ~2.1 suppresses silanol activity; transparent at low UV. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Col. Temp | 40°C | Improves mass transfer and reduces viscosity. |
| Detection | UV at | Specific to analyte. |
| Ref. Wavelength | OFF or 360 nm (Bandwidth 100) | Critical: Do not use a reference wavelength close to the analyte absorption (e.g., 254/20) as it can subtract impurity signals. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic hold to trap polar impurities |
| 20.0 | 90 | Linear ramp to elute non-polars |
| 25.0 | 90 | Column Wash |
| 25.1 | 5 | Return to initial |
| 30.0 | 5 | Re-equilibration (Stop) |
Data Analysis & Validation (ICH Q2)
System Suitability Criteria (USP <621>)
Before analyzing samples, inject the Standard solution (5 replicates) and verify:
-
Precision: RSD of Peak Area ≤ 0.73% (for Assay) or ≤ 2.0% (general).
-
Resolution (
): > 2.0 between the API and nearest impurity. -
Tailing Factor (
): 0.8 ≤ T ≤ 1.5. -
Plate Count (
): > 5,000 (typically >10,000 for this column dimension).
Peak Purity Analysis (DAD)
Most software (Agilent OpenLab, Waters Empower) calculates a Purity Angle and a Purity Threshold .
-
Logic:
-
Acceptance Rule: Purity Angle < Purity Threshold.
-
Warning: If the peak is saturated (Absorbance > 1.0 - 1.5 AU), spectra distort, leading to false "Impure" results. Dilute the sample.
Visualization of Peak Purity Logic
Figure 2: Logic flow for DAD spectral peak purity calculation.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions (Bases). | Lower pH (use TFA or Phosphate). Increase buffer strength (to 25-50 mM). |
| Baseline Drift | Gradient absorbance mismatch. | Balance A/B absorbance. Example: Add 0.1% TFA to A and 0.08% TFA to B. |
| Ghost Peaks | Contaminated water or mobile phase. | Run a "Blank" (0 µL injection). If peaks appear, replace mobile phase solvents. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in initial mobile phase (5% ACN), not 100% ACN. |
| Pressure High | Column frit plugged. | Reverse flush column (if permitted) or replace guard cartridge. |
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6]
-
USP General Chapter <621> Chromatography. United States Pharmacopeia.[7]
-
Agilent Technologies. "Peak Purity Analysis in HPLC and CE using Diode Array Technology." Application Note.
-
Waters Corporation. "Beginner's Guide to Liquid Chromatography."
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sepscience.com [sepscience.com]
- 6. database.ich.org [database.ich.org]
- 7. Further Modifications to USP Chapter <621> Chromatography Published for Comment - ECA Academy [gmp-compliance.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Abstract & Introduction
The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry (MS) stands as a principal analytical technique, providing not only molecular weight information but also critical structural data through the analysis of fragmentation patterns. This application note presents a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one , a molecule incorporating a ketone carbonyl group, a pyridine heterocycle, and flexible alkyl chains.
Understanding these fragmentation routes is essential for the unambiguous identification of this compound and its analogues in complex matrices. We will explore the key fragmentation mechanisms, including alpha-cleavage events characteristic of ketones and the classical McLafferty rearrangement, to construct a comprehensive fragmentation map.[1][2] This guide provides both a theoretical framework for predicting the mass spectrum and a practical protocol for its experimental acquisition, serving as a robust resource for researchers in the field.
Theoretical Fragmentation Analysis
The fragmentation of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one (Molecular Formula: C₁₂H₁₇NO; Monoisotopic Mass: 191.1310 Da) in an EI-MS source begins with the formation of a molecular ion, [M]+•, by the removal of an electron. The highest energy non-bonding electrons, located on the carbonyl oxygen or the pyridine nitrogen, are the most likely to be ejected, creating a radical cation at m/z 191. This molecular ion then undergoes a series of predictable fragmentation reactions driven by the stability of the resulting ions and neutral species.
Alpha-Cleavage (α-Cleavage)
Alpha-cleavage is a dominant fragmentation pathway for carbonyl compounds, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[3][4] This process is highly favored because it leads to the formation of a resonance-stabilized acylium ion.[5][6] For 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, two primary α-cleavage routes are possible:
-
Pathway A: Cleavage of the C2-C3 Bond: This pathway involves the loss of the 3-pentyl radical (•CH(CH₂CH₃)₂). This is often the most favorable α-cleavage because it expels the larger, more stable secondary radical. This fragmentation yields a highly stable pyridin-2-ylacetylium ion at m/z 120 . The stability of this ion is enhanced by the resonance delocalization across the acylium group and the adjacent methylene bridge to the pyridine ring.
-
Pathway B: Cleavage of the C1-C2 Bond: This alternative route involves the loss of a pyridin-2-ylmethyl radical (•CH₂-C₅H₄N). This fragmentation produces an acylium ion derived from the pentanone backbone at m/z 99 .
McLafferty Rearrangement
The McLafferty rearrangement is a hallmark fragmentation of ketones and aldehydes possessing accessible γ-hydrogens.[7][8][9] This intramolecular rearrangement proceeds through a six-membered ring transition state, where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α-β bond.[2][10]
In 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, the ethyl groups at the C3 position provide accessible γ-hydrogens. The rearrangement results in the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a resonance-stabilized enol radical cation at m/z 163 . This fragment is a strong diagnostic indicator for the presence of a carbonyl group with an alkyl chain of at least three carbons.
Charge-Site Initiated Fragmentation (Pyridine Ring)
Fragmentation can also be initiated by the charge localized on the pyridine nitrogen. The most direct pathway is the cleavage of the benzylic-type bond between the pyridine ring and the side chain. This results in the formation of a stable pyridin-2-ylmethyl cation (an azatropylium ion analog) at m/z 92 . This ion is a common fragment for compounds containing a pyridin-2-ylmethyl moiety.
Predicted Fragmentation Summary
The principal fragments expected in the mass spectrum of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one are summarized below.
| Predicted m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Mechanism |
| 191 | [C₁₂H₁₇NO]+• | - | Molecular Ion [M]+• |
| 163 | [C₁₀H₁₃NO]+• | C₂H₄ | McLafferty Rearrangement |
| 120 | [C₇H₆NO]+ | •C₅H₁₁ | α-Cleavage (Loss of 3-pentyl radical) |
| 99 | [C₆H₁₁O]+ | •C₆H₆N | α-Cleavage (Loss of pyridinylmethyl radical) |
| 92 | [C₆H₆N]+ | •C₆H₁₁O | Benzylic Cleavage |
Visualized Fragmentation Pathway
The logical flow from the molecular ion to the major daughter ions is depicted in the following diagram.
Caption: Predicted EI fragmentation cascade of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Experimental Protocol: MS Analysis
Objective: To acquire high-resolution mass spectrometry data for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one to confirm its molecular weight and characterize its fragmentation pattern using Collision-Induced Dissociation (CID).
Instrumentation:
-
Mass Spectrometer: High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is chosen for this protocol.
Materials:
-
Sample: 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, >98% purity.
-
Solvents: HPLC-grade Methanol, HPLC-grade Water.
-
Additive: 0.1% (v/v) Formic Acid.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol:water containing 0.1% formic acid. The acid promotes protonation, yielding the [M+H]⁺ ion.
-
-
Instrument Setup & Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a suitable calibration standard for the desired mass range.
-
Set the instrument to operate in positive ion mode.
-
-
MS Acquisition Parameters (Full Scan MS):
-
The sample is introduced via direct infusion or flow injection at 5-10 µL/min.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Suitable for nitrogen-containing compounds. |
| Mass Range | m/z 50 - 500 | To observe the precursor and all expected fragments. |
| Capillary Voltage | 3.5 - 4.0 kV | To ensure efficient ionization. |
| Nebulizer Gas | Nitrogen, 1.5 - 2.0 Bar | To assist in droplet formation. |
| Drying Gas | Nitrogen, 8.0 L/min at 200 °C | To desolvate the ions effectively. |
-
MS/MS Acquisition Parameters (Tandem MS):
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 192) as the precursor.
-
Apply a range of collision energies to induce fragmentation and observe the resulting product ions.
-
| Parameter | Recommended Setting | Rationale |
| Precursor Ion | m/z 192.14 | The protonated molecular ion. |
| Isolation Window | ± 1.0 Da | To isolate the precursor ion cleanly. |
| Collision Gas | Argon or Nitrogen | Inert gas for efficient collision. |
| Collision Energy | 10 - 40 eV (Ramp) | A ramp allows for the observation of both low-energy (stable) and high-energy fragments. |
Conclusion
The mass spectrometric fragmentation of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one is governed by well-established principles of ion chemistry. The expected spectrum will be characterized by a prominent molecular ion and key fragment ions resulting from α-cleavage, McLafferty rearrangement, and benzylic cleavage. Specifically, the detection of ions at m/z 120 and 163 would serve as strong evidence for the proposed structure. The detailed protocol provided herein offers a standardized method for obtaining high-quality MS/MS data, enabling confident structural confirmation and serving as a valuable reference for the analysis of related compounds in complex research and development settings.
References
-
Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. Available at: [Link]
-
Wikipedia. McLafferty rearrangement. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
YouTube. mass spectrometry: McLafferty rearrangement. Available at: [Link]
-
Chemistry Steps. McLafferty Rearrangement. Available at: [Link]
-
Fiveable. α-cleavage Definition. Available at: [Link]
-
YouTube. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]
-
Master Organic Chemistry. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Available at: [Link]
-
YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Available at: [Link]
-
YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. Available at: [Link]
-
Chemistry Steps. Alpha (α) Cleavage. Available at: [Link]
-
Whitman College. GCMS Section 6.11.1 - Ketones. Available at: [Link]
-
Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
PubChem. 3-(Aminomethyl)-3-ethyl-1-pyridin-4-ylpentan-2-one. Available at: [Link]
-
ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available at: [Link]
-
Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Available at: [Link]
-
PubChem. 1-(3-Ethylpyridin-2-yl)pentan-1-amine. Available at: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]
-
PubChem. Ethyl 3-(pyridin-2-yl)propanoate. Available at: [Link]
-
NIST WebBook. 3-ethyl-4-methyl-2-pentanone. Available at: [Link]
Sources
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. GCMS Section 6.11.1 [people.whitman.edu]
- 7. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
Cell-Based Cytotoxicity Profiling of Novel Pyridinone Scaffolds
Application Note & Technical Guide | Version 2.4
Introduction: The Pyridinone Challenge
Pyridinone derivatives represent a privileged scaffold in modern drug discovery, exhibiting potent activities ranging from PIM-1 kinase inhibition to tubulin destabilization. However, their physicochemical properties—specifically high lipophilicity and potential intrinsic fluorescence—present unique challenges in cytotoxicity profiling.
Standard "off-the-shelf" protocols often fail with novel pyridinones due to two primary artifacts:
-
Precipitation upon aqueous dilution: Leading to false negatives (compound not reaching the cell).
-
Spectral Interference: Many pyridinones absorb/fluoresce in ranges overlapping with common assay readouts (e.g., MTT formazan at 570 nm or FITC channels in flow cytometry).
This guide provides a validated, self-correcting workflow designed specifically to navigate these pitfalls, ensuring that the IC50 data you generate is a measure of biological activity, not experimental error.
Pre-Assay Validation: Compound Handling & Solubility
Objective: To ensure the compound remains in solution at the highest test concentration without causing solvent toxicity.
The "Solvent Tolerance" Matrix
Before touching a cell, you must define the Maximum Tolerable Concentration (MTC) of your vehicle (typically DMSO). While 0.1% is the industry standard, robust pyridinone screening often requires up to 0.5% to maintain solubility.
Protocol: Solubility Limit Test
-
Stock Prep: Dissolve novel pyridinone in 100% anhydrous DMSO to 10 mM. Vortex for 1 min. If turbid, sonicate at 37°C for 5 mins.
-
Dilution Series: Prepare a 2x serial dilution in a clear 96-well plate using culture medium (not PBS, as serum proteins can aid solubility).
-
Visual Inspection: Incubate at 37°C for 4 hours. Inspect under 10x microscopy for crystal formation.
-
Pass: Solution remains clear.
-
Fail: Needle-like crystals or amorphous precipitate observed.
-
-
Action: The highest concentration with zero precipitate is your Functional Solubility Limit (FSL) .
Expert Insight: If your FSL is lower than your target screening concentration, do not force it. Precipitated compound causes " jagged" dose-response curves and physical stress to cells, invalidating the assay.
Primary Screening: Metabolic Competence (CCK-8)
Why CCK-8 over MTT? For pyridinones, the Cell Counting Kit-8 (CCK-8) is superior to MTT.
-
Solubility: CCK-8 produces a water-soluble formazan, eliminating the solubilization step (DMSO/SDS) required for MTT. This reduces error when testing lipophilic compounds.
-
Sensitivity: WST-8 (the salt in CCK-8) is more sensitive than MTT, allowing for lower cell seeding densities.
Spectral Interference Control (The "No-Cell" Blank)
Critical Step for Pyridinones: Some pyridinone derivatives are yellow/orange, absorbing near 450 nm.
-
Prepare a "Compound Blank" plate containing medium + compound (at all test concentrations) without cells .
-
Add CCK-8 reagent and incubate.[1]
-
Measure OD450.
-
Correction: If OD450 of Compound Blank > OD450 of Media Blank, subtract this value from your experimental wells.
Detailed Protocol: CCK-8 Assay
Materials:
-
CCK-8 Reagent (Dojindo or equivalent)
-
96-well clear flat-bottom plates
Workflow:
-
Seeding: Seed 3,000–5,000 cells/well in 100 µL medium. Incubate 24h for attachment.
-
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use for data.
-
-
Treatment:
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout:
-
Add 10 µL CCK-8 solution directly to each well (avoid bubbles).
-
Incubate 1–4 hours (check color development every hour).
-
Measure Absorbance at 450 nm (Reference: 650 nm).
-
Data Processing:
Mechanistic Profiling: Apoptosis vs. Necrosis
Objective: Determine if the pyridinone induces programmed cell death (desirable) or membrane rupture (toxicity).
Flow Cytometry: Annexin V-FITC / PI
Critical Pyridinone Check: Many pyridinones are intrinsically fluorescent.
-
Pre-Check: Run untreated cells + Pyridinone (highest conc.) on the flow cytometer without Annexin/PI stains.
-
If signal detected in FITC channel: Switch to Annexin V-APC or Annexin V-PE to avoid overlap.
Protocol
-
Treatment: Treat 1x10^6 cells in 6-well plates for 24h.
-
Harvesting: Collect supernatant (floating dead cells) + trypsinized adherent cells. Do not over-trypsinize, as this strips phosphatidylserine.
-
Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.
-
Staining:
-
Add 5 µL Annexin V-FITC (or APC).
-
Add 5 µL Propidium Iodide (PI).
-
Incubate 15 min RT in dark.
-
-
Analysis: Analyze >10,000 events within 1 hour.
Interpretation Table:
| Quadrant | Annexin V | PI | Status | Biological Meaning |
| Q3 (LL) | - | - | Live | Healthy population |
| Q4 (LR) | + | - | Early Apoptosis | PS translocation (Membrane intact) |
| Q2 (UR) | + | + | Late Apoptosis | Membrane compromised + PS exposed |
| Q1 (UL) | - | + | Necrosis | Membrane rupture (Toxic) |
Visualizations
Experimental Workflow
A streamlined view of the decision-making process for pyridinone screening.
Caption: Decision tree for pyridinone cytotoxicity profiling, integrating solubility and spectral interference checks.
Mechanism of Action: PIM-1 Inhibition Pathway
Pyridinones frequently target PIM-1 kinase. This diagram illustrates the downstream effects evaluated in the mechanistic assays.
Caption: PIM-1 kinase inhibition pathway often engaged by pyridinone scaffolds, leading to mitochondrial apoptosis.
References
-
Vertex AI Search. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. ACS Omega. Link
-
National Institutes of Health (NIH). (2025). Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone. PMC. Link
-
BenchChem. (2025).[4][5] Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives. Link
-
Scientific Reports. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Link
-
Dojindo Molecular Technologies. (2020). CCK-8 Technical Manual & FAQ: Interference and Sensitivity. Link
Sources
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Protocol for Antibacterial Profiling of Pyridinium Salts
Executive Summary & Mechanistic Grounding
Pyridinium salts represent a class of cationic amphiphiles that function primarily as membrane disruptors. Unlike traditional antibiotics that target specific enzymatic pathways (e.g., beta-lactams), pyridinium salts rely on physicochemical interactions. Their efficacy is governed by the hydrophobic-electrostatic balance : the cationic pyridinium headgroup drives electrostatic attraction to negatively charged bacterial cell envelopes, while the N-alkyl tail facilitates intercalation into the lipid bilayer.
Critical Mechanism of Action (MOA): Understanding the MOA is prerequisite to assay design. Because these compounds target the membrane, assay conditions that stabilize or destabilize membranes (e.g., high salt, solvent concentration) can introduce significant artifacts.
Figure 1: Step-wise mechanism of action for pyridinium salts. Note that efficacy is heavily dependent on the alkyl chain length (C12-C16 typically optimal).
Pre-Analytical Critical Control Points
Before initiating CLSI-compliant protocols, specific behaviors of pyridinium salts must be addressed to prevent false negatives (due to precipitation/adsorption) or false positives (due to solvent toxicity).
Solubility & Stock Preparation
Pyridinium salts, particularly those with alkyl chains >C12, often exhibit poor aqueous solubility and may form micelles or precipitate in high-salt media like Mueller-Hinton.
-
Solvent Choice: Dissolve primary stocks in 100% DMSO (Dimethyl Sulfoxide).[1]
-
The 1% Rule: The final concentration of DMSO in the bacterial assay well must not exceed 1% (v/v) .[2] Higher concentrations can permeabilize bacteria, artificially lowering the MIC.
-
Verification: Visually inspect the stock for "oiling out" (phase separation) upon dilution into aqueous media.
Adsorption (The "Sticky" Problem)
Cationic surfactants adhere avidly to polystyrene (PS) and polypropylene (PP).
-
Protocol Adjustment: Use low-binding pipette tips and glass vials for primary stock preparation.
-
Impact: Using standard plastics for serial dilutions can reduce the effective concentration by up to 50% before the compound reaches the bacteria.
Core Protocol A: Minimum Inhibitory Concentration (MIC)
This protocol aligns with CLSI M07 standards [1] but is optimized for cationic surfactants.
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (Ca²⁺/Mg²⁺) is critical as these ions compete with pyridinium salts for binding sites on the LPS of Gram-negative bacteria.
-
Plates: 96-well round-bottom polystyrene plates (untreated).
-
Inoculum: Fresh overnight culture adjusted to
CFU/mL.
Workflow:
-
Stock Dilution: Prepare a
master plate in DMSO. Dilute 1:50 into water to create a working solution (2% DMSO). -
Plate Setup: Dispense 50 µL of
compound into columns 1-10. Dispense 50 µL of 2% DMSO (control) into column 11 (Growth Control) and column 12 (Sterility Control). -
Inoculation: Add 50 µL of standardized bacterial suspension (
CFU/mL) to columns 1-11. Add 50 µL sterile CAMHB to column 12.-
Final System: Compound at
, DMSO at 1%, Bacteria at CFU/mL.
-
-
Incubation: 16–20 hours at 35°C ± 2°C in ambient air.
-
Readout: Visual turbidity.
-
Enhancement: For ambiguous endpoints (common with surfactants causing haze), add 20 µL of Resazurin (0.01%) or TTC dye and incubate for 1 hour. A color shift (Blue
Pink for Resazurin) indicates viability.
-
Core Protocol B: MBC & The Neutralization Challenge
The Failure Point: The most common error in testing pyridinium salts is the carry-over effect . When you transfer an aliquot from the MIC plate to an agar plate to determine the Minimum Bactericidal Concentration (MBC), you transfer the antibiotic too. If not neutralized, the compound continues to inhibit growth on the agar, resulting in a false "bactericidal" reading.
Standard: ASTM E1054 [2] (Evaluation of Inactivators).[3][4]
Required Neutralizer: For QACs and pyridinium salts, standard media is insufficient. You must use Dey-Engley (D/E) Neutralizing Broth or Letheen Broth (containing Lecithin and Polysorbate 80).
Figure 2: MBC Workflow emphasizing the critical neutralization step to prevent carry-over inhibition.
MBC Protocol Steps:
-
Identify wells from the MIC plate with no visible growth.
-
Remove 10 µL from each well.
-
Neutralization: Inoculate into 190 µL of D/E Neutralizing Broth in a fresh 96-well plate. Incubate for 5 minutes at room temperature.
-
Why? The lecithin binds the quaternary nitrogen, and Tween 80 sequesters the alkyl chain.
-
-
Spot Plating: Spot 10 µL of the neutralized suspension onto Tryptic Soy Agar (TSA).
-
Incubation: 24 hours at 35°C.
-
Definition: MBC is the lowest concentration killing
of the initial inoculum.
Advanced Characterization: Membrane Integrity Assay
To validate the mechanism (membrane disruption) vs. intracellular targeting, a fluorescence membrane permeability assay is recommended.
Reagents:
-
SYTO9: Green fluorescent nucleic acid stain (permeates all cells).
-
Propidium Iodide (PI): Red fluorescent stain (permeates only damaged membranes).
Protocol:
-
Treat log-phase bacteria with the pyridinium salt at
MIC for 1 hour. -
Wash cells in PBS to remove background compound (centrifuge 5000g x 5 min).
-
Stain with SYTO9/PI mix (Molecular Probes Live/Dead kit) for 15 mins in dark.
-
Read: Fluorescence Microplate Reader.
-
Excitation: 485 nm.
-
Emission 1: 530 nm (Green - Live).
-
Emission 2: 630 nm (Red - Dead/Damaged).
-
-
Data Output: Calculate the Red/Green ratio. A high ratio confirms membrane permeabilization as the primary MOA.
Data Analysis & Troubleshooting
Summary of Acceptance Criteria
| Parameter | Acceptance Criteria |
| Growth Control | Turbidity visible; |
| Sterility Control | Crystal clear; no fluorescence/absorbance change. |
| DMSO Control | No inhibition compared to water control. |
| Reproducibility | MIC values must be within ±1 two-fold dilution between replicates. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation in wells | Compound insolubility in CAMHB salts. | Reduce concentration range; check stock in 100% DMSO; confirm no "oiling out." |
| Skipped Wells (Growth at high conc, no growth at low) | Technical pipetting error or "Eagle Effect" (paradoxical growth). | Repeat assay; ensure tips are changed; vortex intermediate plates. |
| High MIC in Gram-Neg vs Gram-Pos | LPS barrier exclusion. | This is expected. Pyridinium salts struggle to penetrate the outer membrane of P. aeruginosa without permeabilizers (e.g., EDTA). |
| MBC = MIC | Bactericidal activity. | Typical for surfactants (membrane lysis is lethal). |
| MBC >>> MIC | Bacteriostatic or Carry-over artifact. | Suspect Carry-over. Repeat MBC using D/E Neutralizing broth. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[5] [Link]
-
ASTM International. (2022). ASTM E1054-22: Standard Practices for Evaluation of Inactivators of Antimicrobial Agents. [Link]
-
Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703-715. [Link]
-
Alptüzün, V., et al. (2009).[6] Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215.[6] [Link][6][7]
-
Clementi, E. A., et al. (2021). Structure-Activity Relationships of Pyridinium Salts against Staphylococcus aureus Biofilms. Antibiotics, 10(9), 1106. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
Identifying and removing byproducts from ketone synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and removing byproducts from ketone synthesis. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Pursuit of Purity in Ketone Synthesis
Ketones are fundamental building blocks in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and other high-value chemicals. The synthetic route chosen to produce a ketone will invariably influence the profile of byproducts and impurities in the crude reaction mixture. Achieving high purity is not merely a matter of following a recipe; it requires a deep understanding of the reaction mechanism and the physicochemical properties of both the target ketone and the potential contaminants. This guide is structured to address common purification challenges encountered during ketone synthesis, providing both theoretical insights and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: I've just completed a Friedel-Crafts acylation to synthesize an aryl ketone. What are the likely byproducts I need to remove?
A1: Friedel-Crafts acylation is a robust method for forming aryl ketones, but it's not without its potential pitfalls. The most common byproducts you are likely to encounter are:
-
Unreacted Starting Materials: This includes the aromatic substrate and the acylating agent (e.g., acyl chloride or anhydride).
-
Lewis Acid Catalyst Residues: The Lewis acid (commonly AlCl₃) forms a complex with the product ketone, which must be hydrolyzed during workup.[1][2] Incomplete hydrolysis can leave aluminum salts in your product.
-
Polyacylated Products: Although less common than in Friedel-Crafts alkylation, under forcing conditions, a second acyl group can sometimes be added to the aromatic ring, especially if the ring is highly activated.[1]
-
Products from Rearrangement: While the acylium ion is generally stable, under certain conditions, side reactions can occur.
Expert Insight: The stoichiometry of the Lewis acid is critical. A 1:1 molar ratio with the acylating agent is often insufficient because the product ketone complexes with the Lewis acid, rendering it inactive.[1] Therefore, a slight excess of the Lewis acid is typically used to drive the reaction to completion.
Q2: My crude ketone from an oxidation of a secondary alcohol is contaminated with the starting alcohol. What is the most efficient way to remove it?
A2: The presence of unreacted secondary alcohol is a very common issue in oxidation reactions.[3][4] The choice of removal method depends on the physical properties of your ketone and the alcohol.
-
Distillation: If there is a significant difference in the boiling points of the ketone and the alcohol (typically > 25 °C), fractional distillation is an excellent choice for purification on a larger scale.
-
Flash Column Chromatography: This is the most versatile and widely used method for separating ketones from alcohols, especially for small to medium-scale reactions.[5][6][7][8] The more polar alcohol will have a stronger affinity for the silica gel and will elute more slowly than the less polar ketone.
-
Recrystallization: If your ketone is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.[9][10] The unreacted alcohol, being more soluble in the crystallization solvent, will remain in the mother liquor.
Q3: I have an aldehyde impurity in my ketone product. How can I selectively remove it?
A3: Aldehyde impurities can arise from the oxidation of a primary alcohol starting material if it was present, or from side reactions. Fortunately, the greater reactivity of aldehydes compared to ketones can be exploited for their selective removal.
-
Bisulfite Adduct Formation: Aldehydes and some sterically unhindered ketones react with sodium bisulfite to form solid, water-soluble adducts.[11][12][13][14] This allows for the separation of the aldehyde from the bulk of the ketone product by extraction. The aldehyde can be regenerated from the adduct by treatment with acid or base if desired.[12]
-
Selective Oxidation: A mild oxidizing agent, such as a Tollens' reagent test, can selectively oxidize the aldehyde to a carboxylic acid, which can then be easily removed by an acid-base extraction.[15] This method is generally used for qualitative analysis but can be adapted for small-scale purifications.
-
Selective Reduction: While less common, under carefully controlled conditions, a mild reducing agent could potentially reduce the aldehyde to an alcohol, which could then be separated by chromatography.
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction [12][13][14]
-
Dissolve the crude ketone mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite in a separatory funnel.
-
Shake the funnel vigorously for several minutes to ensure complete reaction.
-
Separate the aqueous layer containing the aldehyde-bisulfite adduct.
-
Wash the organic layer with water and then with brine to remove any remaining bisulfite.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the purified ketone.
Q4: After a Grignard reaction to synthesize a tertiary alcohol, I have a significant amount of a ketone byproduct. Why did this happen and how do I purify my alcohol?
A4: The formation of a ketone as a byproduct in a Grignard reaction intended to produce a tertiary alcohol from an ester is a classic problem.[16][17] It occurs because the initial addition of the Grignard reagent to the ester forms a tetrahedral intermediate which can collapse to form a ketone. This newly formed ketone is also reactive towards the Grignard reagent.[16] If the reaction is not carefully controlled, or if there is a localized excess of the ester, some of the ketone may not react further, leading to it being a significant byproduct.
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method for separating the tertiary alcohol from the ketone byproduct. The more polar alcohol will have a lower Rf value on a TLC plate and will elute more slowly from a silica gel column compared to the less polar ketone.[5][18]
Expert Insight: To minimize ketone byproduct formation, add the Grignard reagent slowly to the ester solution at a low temperature (e.g., 0 °C or -78 °C). This helps to ensure that any ketone formed reacts immediately with the Grignard reagent present in excess.
Troubleshooting Guides
Guide 1: Purifying Ketones from Oxidation of Secondary Alcohols
The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis.[3][4][19][20] However, achieving a pure product requires careful consideration of potential byproducts.
Common Issues and Solutions:
| Problem | Probable Cause | Recommended Solution | Verification Method |
| Presence of starting alcohol | Incomplete reaction. | Push the reaction to completion with longer reaction times or a slight excess of the oxidizing agent. Purify using flash chromatography or distillation.[5][18] | TLC, GC-MS, ¹H NMR |
| Presence of a carboxylic acid | Over-oxidation (unlikely for secondary alcohols but possible with some reagents). | Remove by washing the organic layer with a weak base like aqueous sodium bicarbonate (acid-base extraction).[21][22][23] | ¹H NMR, IR spectroscopy |
| Colored impurities | Formation of high molecular weight byproducts or residual oxidizing agent (e.g., Cr³⁺). | Treat with activated charcoal during recrystallization. Alternatively, a silica plug filtration or flash chromatography can be effective. | Visual inspection, UV-Vis spectroscopy |
Workflow for Purification after Oxidation of a Secondary Alcohol
Caption: Decision workflow for purifying ketones from oxidation reactions.
Guide 2: Post-Grignard Reaction Work-up and Purification
Grignard reactions are powerful for C-C bond formation but the work-up can be challenging.[24][25]
Common Issues and Solutions:
| Problem | Probable Cause | Recommended Solution | Verification Method |
| Emulsion during work-up | Formation of magnesium hydroxides/salts. | Add more aqueous acid (e.g., NH₄Cl or dilute HCl) and/or brine. Filter through a pad of Celite. | Visual inspection |
| Unreacted starting material (aldehyde/ketone) | Incomplete reaction due to inactive Grignard reagent or insufficient equivalents. | Ensure the Grignard reagent was properly prepared and used in sufficient excess. Purify using flash chromatography.[5][18] | TLC, ¹H NMR |
| Side products from enolization | The Grignard reagent acted as a base instead of a nucleophile.[24] | Use a less sterically hindered Grignard reagent or a different organometallic reagent (e.g., organolithium). Purify by chromatography. | GC-MS, ¹H NMR |
Workflow for Post-Grignard Purification
Caption: General workflow for Grignard reaction work-up and purification.
Self-Validating Systems: In-Process Purity Checks
Trust in your purification protocol is built upon continuous verification. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
TLC Visualization for Ketones and Common Byproducts:
-
UV Light (254 nm): Aromatic ketones and many conjugated systems are UV active and will appear as dark spots on a fluorescent TLC plate.[26]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing oxidizable functional groups like alcohols and aldehydes, which will appear as yellow spots on a purple background.[27] Ketones are generally unreactive to this stain.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which form yellow to orange hydrazones.[27][28][29] This is useful for confirming the presence of your ketone product and any aldehyde impurities.
-
p-Anisaldehyde Stain: This is a general-purpose stain that works well for many nucleophilic compounds, including alcohols, aldehydes, and ketones.[26]
By running a TLC of your crude mixture alongside the purified fractions and co-spotting with your starting materials, you can confidently track the progress of your purification.
References
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Chas, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57379. [Link]
-
Oxidation of secondary alcohols to ketones. (2020, May 23). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Chas, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57379. [Link]
- Mears, D. F., & Owen, D. R. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S.
-
The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]
- Key, S. J., & Watson, D. J. (2002). Process for removing a ketone and/or aldehyde impurity.
-
Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Am Ende, C. W., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1165-1172. [Link]
-
Chas, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57379. [Link]
-
TLC Stains. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Visualising plates. (n.d.). University of York. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Alcohol oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Grignard Reaction | Synthesis, Mechanism & Examples. (n.d.). Study.com. Retrieved from [Link]
-
How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Moore, S. (2020, October 22). What is Flash Column Chromatography? Medical News. Retrieved from [Link]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]
-
Novikov, R. A., & Tomilin, D. N. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(55), 33267-33290. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2019, November 6). Alcohols to Ketones, Part 4: Oppenauer Oxidation [Video]. YouTube. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
-
Get control of flash column chromatography and purify your compound first time. (2023, January 20). Biotage. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Flash Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
Instrumental methods, forensic, environmental, clinical applications. (n.d.). HKDSE Chemistry. Retrieved from [Link]
-
Recrystallization. (2020, March 26). Journal of Visualized Experiments. Retrieved from [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Ch12: Friedel-Crafts acylation. (n.d.). University of Calgary. Retrieved from [Link]
-
Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved from [Link]
- Chan, S. (2001). Method of analysis of aldehyde and ketone by mass spectrometry. U.S. Patent No. 6,294,378. Washington, DC: U.S.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
ketone-bisulfite product recrystallization. (2006, June 29). Sciencemadness.org. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Parlow, J. J. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Washington, DC: U.S.
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. news-medical.net [news-medical.net]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 10. Video: Recrystallization - Concept [jove.com]
- 11. scite.ai [scite.ai]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 15. thinka.ai [thinka.ai]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Purification [chem.rochester.edu]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 24. Grignard Reaction [organic-chemistry.org]
- 25. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. faculty.fiu.edu [faculty.fiu.edu]
- 28. epfl.ch [epfl.ch]
- 29. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
3-Ethyl-1-(pyridin-2-yl)pentan-2-one stability issues and degradation pathways
Welcome to the technical support center for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our approach is rooted in established principles of chemical reactivity and degradation, providing you with the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 3-Ethyl-1-(pyridin-2-yl)pentan-2-one that may influence its stability?
A1: The stability of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one is primarily influenced by two key functional groups: the ketone and the pyridine ring . The ketone group is susceptible to a range of reactions including oxidation and reactions at the alpha-carbon. The pyridine ring, a nitrogen-containing heterocycle, can be susceptible to oxidation (forming an N-oxide) and photolytic degradation. The interaction between these two groups can also influence the overall stability of the molecule.
Q2: What are the recommended storage conditions for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one?
A2: To ensure the long-term stability of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, it is recommended to store the compound in a cool, dry, and dark environment.[1] Ideally, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: Is 3-Ethyl-1-(pyridin-2-yl)pentan-2-one sensitive to light?
A3: Yes, compounds containing a pyridine ring can be susceptible to photolytic degradation.[2][3][4] Exposure to UV or even ambient light over extended periods can lead to isomerization or other degradation pathways.[5] Therefore, it is crucial to handle and store the compound in amber vials or light-protected containers.
Q4: What are the potential degradation pathways for this molecule?
A4: Based on the functional groups present, several degradation pathways are plausible under stress conditions:
-
Oxidation: The ketone can undergo oxidative cleavage, and the pyridine nitrogen can be oxidized to an N-oxide.[6][7]
-
Hydrolysis: While ketones are generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially catalyze degradation reactions.
-
Photodegradation: As mentioned, the pyridine ring is a chromophore that can absorb light, leading to photochemical reactions.[3][5]
-
Thermal Degradation: High temperatures can accelerate oxidation and other decomposition reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis of a Stored Sample
Symptoms: You observe new, unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of a sample that has been stored for some time. The peak corresponding to 3-Ethyl-1-(pyridin-2-yl)pentan-2-one may also have decreased in area.
Probable Causes:
-
Oxidative Degradation: The compound may have been exposed to air, leading to oxidation. The most likely oxidation products would be the pyridine N-oxide or products of ketone cleavage.
-
Photodegradation: The sample may have been exposed to light, causing the formation of photolytic degradants.
-
Contamination: The sample may have been contaminated during handling or storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Detailed Steps:
-
Review Storage Conditions: Verify that the sample was stored in a tightly sealed, light-protected container at the recommended temperature.
-
Conduct Forced Degradation Studies: To identify the potential degradants, perform a forced degradation study as outlined in the experimental protocols section below. This will help you generate the likely degradation products under controlled conditions.[8][9]
-
LC-MS Analysis: Analyze your stored sample and the samples from the forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare Mass Spectra: Compare the mass spectra of the unknown peaks in your stored sample with the major degradants observed in the forced degradation study. This will help in the tentative identification of the degradation products.
Issue 2: Inconsistent Results in Biological Assays
Symptoms: You are observing high variability or a loss of activity in your biological assays using 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Probable Causes:
-
Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of your assay medium.
-
Interaction with Assay Components: The compound may be reacting with other components in your assay, such as reducing agents or metal ions.
-
Photodegradation during Assay: If your assay is performed under ambient light, the compound may be degrading over the course of the experiment.
Solutions:
-
Assess Stability in Assay Buffer: Prepare a solution of the compound in your assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure) but without the biological components. Analyze the sample by HPLC at different time points to check for degradation.
-
Modify Assay Conditions: If instability is observed, consider modifying the assay conditions. This could include:
-
Decreasing the incubation time.
-
Running the assay in the dark or under red light.
-
Adding antioxidants to the buffer if oxidative degradation is suspected.
-
-
Freshly Prepare Solutions: Always prepare solutions of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one fresh before each experiment to minimize the impact of degradation.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one based on its chemical structure.
Caption: Potential degradation pathways for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][10]
Materials:
-
3-Ethyl-1-(pyridin-2-yl)pentan-2-one
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., with UV and visible light) for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Analyze the samples where significant degradation is observed by LC-MS to determine the mass of the degradation products.
-
Data Summary Table:
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation (Approx.) | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 | 60 | To be determined | To be determined |
| 0.1 M NaOH | 24 | 60 | To be determined | To be determined |
| 3% H₂O₂ | 24 | Room Temp | To be determined | To be determined |
| Thermal | 48 | 80 | To be determined | To be determined |
| Photolytic | As per ICH Q1B | As per ICH Q1B | To be determined | To be determined |
References
-
Yudin, A. K., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(5), 1737-1741. [Link][11][12][13]
-
Hameed, S. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link][2]
-
A new approach to forced degradation studies using anhydrous conditions. (2026, February 9). Pharmaceutical Technology. [Link][14]
-
Puttagunta, S. B., et al. (1998). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research, 15(7), 1039-1045. [Link][3]
-
Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356. [Link][15]
-
Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link][16]
-
4-Acetylpyridine. PubChem. National Center for Biotechnology Information. [Link][17]
-
Blessy, M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(2), 242-246. [Link][6][8]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link][9]
-
Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link][4]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link][10]
-
Pavlik, J. W., et al. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. [Link][5]
-
Lee, K., & Lee, E. Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(9), 4342-4345. [Link][18]
-
Kataoka, Y., & Inoue, Y. (1976). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. OSTI.GOV. [Link][7]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 3. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Polar Compound Purification
<
Welcome to the technical support center dedicated to overcoming the complex challenges associated with the purification of polar organic compounds. For researchers in pharmaceutical development and organic synthesis, isolating polar molecules with high purity is a frequent and often formidable obstacle. Standard purification strategies, like traditional reversed-phase chromatography, often fall short, leading to poor retention, inadequate separation, and compromised results.[1][2]
This guide is structured to provide direct, actionable solutions to common problems. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development. We will explore the most common issues encountered and provide detailed troubleshooting guides and protocols for various chromatographic techniques.
Section 1: Reversed-Phase Chromatography (RPC) - The First Stumbling Block
Reversed-phase HPLC is the workhorse of most labs, but it presents significant hurdles for polar analytes. The fundamental issue is the incompatibility between very polar compounds and nonpolar stationary phases (like C18), especially when high percentages of aqueous mobile phase are required for retention.[3]
Frequently Asked Questions & Troubleshooting
Q1: My polar analyte shows little to no retention on a C18 column and elutes in the solvent front. What is happening and how can I fix it?
A1: This is the most common problem when purifying polar compounds. Highly polar analytes have a low affinity for the nonpolar C18 stationary phase and are not well retained.[4] Using a highly aqueous mobile phase (often >95% water) to increase interaction can lead to a phenomenon called "hydrophobic collapse" or "pore dewetting."[5][6] In this state, the high surface tension of the water expels it from the hydrophobic pores of the stationary phase, preventing the analyte from interacting with the C18 ligands, which results in a dramatic loss of retention.[3][7]
Troubleshooting Steps:
-
Switch to an "Aqueous-Stable" Column: The most robust solution is to use a reversed-phase column specifically designed for highly aqueous conditions.[8] These columns incorporate features to prevent dewetting:
-
Polar-Endcapping: The residual silanol groups are capped with a small polar functional group.
-
Polar-Embedded Groups: A polar functional group (like an amide or carbamate) is embedded within the alkyl chain.[9] These modifications help maintain a hydrated layer on the stationary phase surface, ensuring consistent analyte interaction even in 100% aqueous mobile phases.[10]
-
-
Reduce the Organic Content Slowly: If an aqueous-stable column is not available, ensure your gradient starts at a very low organic concentration (e.g., 0-2%) and holds for a sufficient time to allow for interaction.
-
Consider an Alternative Stationary Phase: If retention is still insufficient, a standard C18 is not the right tool. Consider switching to a more polar reversed-phase chemistry like a Phenyl or Cyano phase before moving to a different chromatographic mode.[9]
Q2: My peak shape for my polar amine/acid is terrible (tailing or fronting). What causes this and how can I improve it?
A2: Poor peak shape for polar ionizable compounds is often due to secondary interactions with the stationary phase or issues with the sample solvent.[11]
-
Peak Tailing: This is frequently caused by the interaction of polar functional groups, especially basic amines, with acidic residual silanol groups on the silica surface of the column.[11][12] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
-
Peak Fronting: This can be a sign of column overloading, where the concentration of the analyte is too high for the stationary phase to handle, or a mismatch between the sample solvent and the mobile phase.[11][13]
Troubleshooting Steps:
-
Mobile Phase pH Control: For ionizable compounds, controlling the mobile phase pH is critical.
-
For acidic compounds: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to keep it in its neutral, more retentive form.
-
For basic compounds: Adjust the mobile phase pH to be at least 2 units above the analyte's pKa to neutralize it. If working at high pH, ensure you are using a hybrid or polymer-based column that can tolerate it.
-
Use a Buffer: A buffer (e.g., phosphate, formate, or acetate) is essential to maintain a constant pH across the column and ensure consistent ionization, which improves peak shape.
-
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns have fewer accessible residual silanol groups, minimizing the potential for secondary interactions.[12]
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[11] Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a 95% water mobile phase) will cause poor peak shape.
-
Reduce Sample Load: If fronting is observed, try reducing the injection volume or the concentration of the sample to ensure you are operating within the column's linear capacity.[11]
Section 2: Alternative Chromatographic Modes for Polar Compounds
When reversed-phase chromatography is insufficient, other techniques must be employed. The choice depends on the specific properties of the analyte.
Decision-Making Workflow for Purification Strategy
Caption: Workflow for selecting a purification technique.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are unretained by RPC.[14] It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[14][15]
Mechanism: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water) in the mobile phase, which disrupts this partitioning.[2][16]
FAQs & Troubleshooting
Q3: My retention times in HILIC are not reproducible. What could be the cause?
A3: Reproducibility issues in HILIC are almost always related to improper column equilibration or mobile phase preparation. The water layer on the stationary phase is critical for the retention mechanism, and it takes a significant amount of time to form and stabilize.[17]
Troubleshooting Steps:
-
Increase Equilibration Time: A new HILIC column may require flushing with 50-100 column volumes of the initial mobile phase to achieve a stable baseline and reproducible retention. This is significantly longer than for RPC.
-
Ensure Mobile Phase Precision: Small variations in the mobile phase composition, especially the water content, can cause large shifts in retention. Prepare mobile phases carefully and consistently.
-
Control Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of partitioning. Using a column oven is highly recommended for reproducible results.
-
Check for Salt Precipitation: If using buffers, ensure they are soluble in the high organic content of the mobile phase. Salt precipitation can cause blockages and pressure issues.
Q4: I am seeing poor peak shape or split peaks in my HILIC separation.
A4: This is often caused by the sample diluent being too strong (i.e., too much water).
Troubleshooting Steps:
-
Match Sample Diluent to Initial Mobile Phase: The ideal sample diluent is the initial mobile phase itself. If the analyte is not soluble, use as high an organic concentration as possible. Dissolving a polar analyte in pure water and injecting it into a mobile phase with 95% acetonitrile will lead to severe peak distortion.
-
Consider Buffer Effects: The type and concentration of the buffer can influence peak shape, especially for charged analytes. The primary retention in HILIC is partitioning, but secondary electrostatic interactions (attraction or repulsion) can occur between the analyte and the stationary phase surface.[2] Experiment with different buffers (e.g., ammonium formate vs. ammonium acetate) and concentrations.
Protocol: HILIC Method Development for a Polar Analyte
-
Column Selection: Start with a bare silica or an amide-bonded phase column.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Time 0 min: 95% B
-
Time 10 min: 50% B
-
Time 11 min: 95% B
-
Time 15 min: 95% B
-
-
Equilibration: Equilibrate the column with the initial conditions (95% B) for at least 30 minutes before the first injection.
-
Sample Preparation: Dissolve the sample in 90% Acetonitrile / 10% Water if possible. If solubility is poor, use the minimum amount of water necessary.
-
Optimization:
-
If retention is too low, increase the initial percentage of Acetonitrile.
-
If retention is too high, decrease the initial percentage of Acetonitrile or use a steeper gradient.
-
For peak shape issues, adjust the buffer concentration or pH.
-
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) functionalities.[18][19] This allows for multiple, tunable retention mechanisms on a single column, making it exceptionally versatile for separating complex mixtures containing acidic, basic, and neutral compounds with a wide range of polarities.[20]
Advantages over Ion-Pairing: MMC provides retention for ionic compounds without the need for ion-pairing reagents in the mobile phase, which are known to cause long equilibration times and are often incompatible with mass spectrometry (MS).[19][21]
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[22] It is particularly effective for the purification of polar compounds that are challenging for both RPC and HILIC.[23]
Advantages:
-
High Efficiency & Speed: The low viscosity of the supercritical mobile phase allows for very fast separations.[23]
-
Green Chemistry: Significantly reduces the consumption of organic solvents.
-
Easy Fraction Evaporation: The CO2 evaporates upon depressurization, leaving the analyte in a small volume of the co-solvent, which simplifies post-purification workup.[24]
Considerations: SFC is highly effective for polar neutral and some ionic compounds, but method development can be complex, requiring careful optimization of co-solvent, additives (acids or bases), pressure, and temperature.[23][25]
Section 3: Special Topics and Advanced Troubleshooting
The Role of Salts and Buffers
Q5: My sample is dissolved in a high-salt aqueous solution. How can I purify my polar compound without injecting the salt onto the column?
A5: High salt concentrations are detrimental to most chromatographic systems, causing pressure issues, column damage, and ion suppression in MS detection.[26]
Solutions:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to desalt the sample. For a polar analyte, you might use a polymeric reversed-phase cartridge. The polar analyte will have weak retention, allowing it to be eluted with a low percentage of organic solvent while the salts pass through in the aqueous wash.
-
Liquid-Liquid Extraction (LLE): If the analyte has some solubility in a water-immiscible organic solvent, LLE can be used. However, for highly polar compounds, this is often ineffective.
-
"Salting Out" Effect: In some cases, adding a large amount of a salt like ammonium sulfate to the aqueous solution can decrease the solubility of the polar organic compound, potentially allowing it to be extracted into a more polar organic solvent (like ethyl acetate or butanol) or to precipitate out of solution.[27][28]
Comparative Overview of Purification Techniques
| Technique | Principle | Best For | Common Issues | MS Compatibility |
| Aqueous RPC | Hydrophobic Interaction | Moderately polar neutral or ionizable compounds.[4] | Poor retention, peak tailing for bases, phase dewetting.[8] | Excellent (with volatile buffers). |
| Ion-Pairing RPC | Hydrophobic & Ion-Pairing | Ionic compounds not retained by standard RPC.[29] | Long equilibration, baseline instability, poor MS compatibility.[30] | Poor (non-volatile reagents suppress signal).[21] |
| HILIC | Hydrophilic Partitioning | Very polar, hydrophilic, and water-soluble compounds.[2] | Reproducibility, sensitivity to mobile phase and sample diluent. | Excellent (high organic content enhances ionization). |
| Mixed-Mode (MMC) | Hydrophobic & Ion-Exchange | Complex mixtures of polar, non-polar, and ionic analytes.[20] | Method development can be complex due to multiple interactions.[21] | Excellent (avoids non-volatile ion-pair reagents).[19] |
| SFC | Normal-Phase Adsorption/Partitioning | Chiral compounds, polar neutral molecules, thermally labile compounds.[22] | Requires specialized equipment; solubility in CO2/modifier can be an issue.[23] | Good (requires compatible co-solvents and additives). |
References
- How Good is SFC for Polar Analytes?Chromatography Today. [URL: https://www.chromatographytoday.com/news/sfc-instrumentation/38/breaking-news/how-good-is-sfc-for-polar-analytes/31422]
- HPLC-UV Method Development for Highly Polar Impurities.Resolian. [URL: https://resolian.com/case-studies/hplc-uv-method-development-for-highly-polar-impurities/]
- Mixed-Mode Chromatography.ResearchGate. [URL: https://www.researchgate.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.Welch Materials. [URL: https://www.welchmat.
- Why HILIC is what your polar compounds need for purification.Buchi.com. [URL: https://www.buchi.
- F.A.Q. - What is "phase collapse / wettability" problem?Kromasil®. [URL: https://www.kromasil.com/support/faq.html#!?faq=10]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog. [URL: https://www.waters.
- Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.LCGC International. [URL: https://www.chromatographyonline.com/view/retention-loss-reversed-phase-columns-using-highly-aqueous-mobile-phases-fundamentals-mechanism-and-practical-solutions]
- Common Causes Of Peak Tailing in Chromatography.Alwsci. [URL: https://www.alwsci.
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.Teledyne ISCO. [URL: https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Literature/Application%20Notes/HILIC%20Flash%20Purification%20-%20Separation%20of%20Polar%20Pharmaceuticals%20on%20Silica%20App%20Note.pdf]
- Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns?Hawach Scientific. [URL: https://www.hawach.com/why-you-must-avoid-highly-aqueous-mobile-phases-when-using-c8-c18-columns/]
- Phase Collapse in Reversed-Phase LC.LCGC Europe. [URL: https://www.chromatographyonline.com/view/phase-collapse-reversed-phase-lc]
- Mixed-Mode Chromatography—A Review.LCGC International. [URL: https://www.chromatographyonline.
- Strategies for the Flash Purification of Highly Polar Compounds.Lab-ex. [URL: https://www.lab-ex.
- Mixed-Mode Chromatography and Stationary Phases.HELIX Chromatography. [URL: https://helixchrom.
- Developing HPLC Methods.Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- What can I use to purify polar reaction mixtures?Biotage. [URL: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures]
- Purification strategies to remove starting material impurities.BenchChem. [URL: https://www.benchchem.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.ACD/Labs. [URL: https://www.acdlabs.
- Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.Phenomenex. [URL: https://www.phenomenex.com/documents/2022/solid-phase-extraction-for-clean-up-of-polar-molecules-in-salty-aqueous-samples-and-analysis-with-sfc-uv-technote-1/]
- HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific. [URL: https://www.fishersci.
- Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram.Crawford Scientific. [URL: https://www.crawfordscientific.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533728/]
- Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.Phenomenex. [URL: https://www.phenomenex.com/documents/2023/troubleshooting-for-hplc-recognizing-and-anticipating-challenges-during-reversed-phase-hplc-technote-1/]
- Supercritical fluid chromatography.Wikipedia. [URL: https://en.wikipedia.
- How to Avoid Common Problems with HILIC Methods.Restek. [URL: https://www.restek.com/en/technical-literature-library/articles/how-to-avoid-common-problems-with-hilic-methods/]
- Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.MDPI. [URL: https://www.mdpi.com/2227-9700/11/1/8]
- Effect of inorganic salt on partition of high-polarity parishins in two-phase solvent systems and separation by high-speed counter-current chromatography from Gastrodia elata Blume.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30580477/]
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).Waters. [URL: https://www.waters.
- Troubleshooting GC peak shapes.Element Lab Solutions. [URL: https://www.element-lab.com/blog-list/troubleshooting-gc-peak-shapes]
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Agilent. [URL: https://www.agilent.
- The LCGC Blog: Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.LCGC International. [URL: https://www.chromatographyonline.
- Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39576314/]
- Issues and Solutions to the Use of Ion-Pairing Reagents.Welch Materials. [URL: https://www.welchmat.com/issues-and-solutions-to-the-use-of-ion-pairing-reagents/]
- Salting Out.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Laboratory_Manual_(O'Neil_and_O'Neil)/03%3A_Methods_of_Analysis_for_Biomolecules/3.03%3A_Salting_Out]
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.Technology Networks. [URL: https://www.technologynetworks.
- Ion Pairing — Blessing or Curse?LCGC International. [URL: https://www.chromatographyonline.com/view/ion-pairing-blessing-or-curse]
- Purification of strong polar and basic compounds.Reddit. [URL: https://www.reddit.com/r/Chempros/comments/kizc1g/purification_of_strong_polar_and_basic_compounds/]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Crawford Scientific. [URL: https://www.crawfordscientific.com/downloads/Technical/THE-HPLC-ANALYSIS-OF-POLAR-ANALYTES-WITH-AQUEOUS-MOBILE-PHASES.pdf]
- Engineering successful analytical methods using HILIC as an alternative retention mechanism.Phenomenex. [URL: https://www.phenomenex.
- HPLC Troubleshooting Guide.Scientific Glass, Inc. [URL: https://www.scientificglass.com/hplc-troubleshooting-guide/]
- How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.ResearchGate. [URL: https://www.researchgate.
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.Separation Science. [URL: https://www.sepscience.com/hplc/hplc-troubleshooting-for-purine-peak-issues-strategies-to-improve-retention-and-performance]
- Strategies to Purify Carbohydrate-Based Compounds.Teledyne Labs. [URL: https://cdn.teledyne.
- Ion Exchange Chromatography Troubleshooting.Sigma-Aldrich. [URL: https://www.sigmaaldrich.
Sources
- 1. resolian.com [resolian.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. agilent.com [agilent.com]
- 5. [Kromasil®] F.A.Q. - What is "phase collapse / wettability" problem? [kromasil.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. labex.hu [labex.hu]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 15. biotage.com [biotage.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. helixchrom.com [helixchrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. welch-us.com [welch-us.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. Effect of inorganic salt on partition of high-polarity parishins in two-phase solvent systems and separation by high-speed counter-current chromatography from Gastrodia elata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. welch-us.com [welch-us.com]
Method for scaling up the synthesis of pyridinone-based compounds
Mission Statement: To provide high-fidelity technical support for process chemists and engineers transitioning pyridinone-based scaffolds from medicinal chemistry (mg-scale) to process development (kg-scale). This guide prioritizes regiocontrol, thermal safety, and purification efficiency.
Module 1: Reaction Optimization & Regioselectivity
Context: The 2-pyridinone scaffold exists in a tautomeric equilibrium with 2-hydroxypyridine.[1] A frequent failure mode in scale-up is the inadvertent shift toward thermodynamic O-alkylation over the desired kinetic N-alkylation (or vice versa), often driven by solvent dielectric constants and counter-ion effects.
Visualizing the Problem: Tautomerism & Selectivity
Figure 1: The bifurcation of reaction pathways in pyridinone synthesis. Controlling the tautomeric equilibrium is critical for yield.
Troubleshooting Guide: Regiochemistry & Catalysis
Q1: I am observing high levels of O-alkylated impurity (ether formation). How do I shift selectivity to N-alkylation?
-
Root Cause: This often results from "Hard/Soft Acid-Base" (HSAB) mismatches or solvent effects. The oxygen center is "harder" (higher charge density), while the nitrogen is "softer."
-
Corrective Actions:
-
Change the Counter-ion: Switch from Sodium (Na+) or Potassium (K+) bases to Lithium (Li+) or Cesium (Cs+) salts. Lithium coordinates tightly to the oxygen, shielding it and forcing alkylation at the nitrogen.
-
Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, NMP). These solvate the cation effectively, leaving a "naked" anion that favors N-alkylation.
-
Protocol Adjustment: If using alkyl halides, ensure they are "soft" electrophiles (Iodides > Bromides > Chlorides).
-
Q2: My Ullmann-type coupling (for N-arylation, e.g., Pirfenidone synthesis) has stalled at 60% conversion.
-
Root Cause: Copper catalyst poisoning or ligand dissociation. Water is a common poison for these catalytic cycles.
-
Corrective Actions:
-
Ligand Selection: For scale-up, simple ligands like trans-1,2-diaminocyclohexane or 1,10-phenanthroline are robust. Ensure a Ligand:Cu ratio of at least 2:1.
-
Deoxygenation: Copper(I) oxidizes easily to inactive Copper(II). Sparge solvents with Nitrogen/Argon for at least 30 minutes before catalyst addition.
-
Base Grind: If using anhydrous K2CO3, particle size matters. Use micronized base to increase surface area for the heterogeneous reaction.
-
Module 2: Process Safety & Thermodynamics
Context: Many pyridinone syntheses involve condensation reactions (e.g., Guareschi-Thorpe) or exothermic alkylations. At scale, heat removal becomes the rate-limiting step.
Scale-Up Workflow & Safety Checkpoints
Figure 2: Critical safety gates for scaling exothermic pyridinone syntheses.
Troubleshooting Guide: Thermal Hazards
Q3: We are seeing a rapid temperature spike during the addition of the amine to the acyl chloride/ester.
-
Root Cause: Acylation is highly exothermic. In a batch reactor, adding reagents "all at once" overwhelms the cooling jacket's capacity.
-
Corrective Actions:
-
Semi-Batch Mode: Switch to a "dosing" protocol. Add the limiting reagent (usually the amine or the electrophile) slowly over 2-4 hours.
-
Accumulation Check: Ensure the reaction is instantaneous relative to the addition rate. If the reagent accumulates unreacted, it can trigger a "runaway" reaction later. Verify kinetics using in situ IR (ReactIR).
-
Q4: The reaction mixture becomes too viscous to stir during the condensation step.
-
Root Cause: Pyridinone intermediates often precipitate as thick slurries or form hydrogen-bonded networks (gels).
-
Corrective Actions:
-
Solvent Volume: Do not strictly adhere to "concentrated is better" rules. Dilute to 10-15 volumes of solvent to maintain shear mixing.
-
Temperature Bump: Increasing temperature by 5-10°C can significantly reduce viscosity (check thermal stability first).
-
Module 3: Work-up & Purification
Context: Chromatography is prohibitively expensive at the kilogram scale. Process purification relies on extraction, crystallization, and salt formation.
Data: Solvent Selection for Crystallization
| Solvent System | Purpose | Pros | Cons |
| Acetonitrile / Water | Removing O-alkyl impurities | High selectivity for N-isomer | Acetonitrile cost; toxicity |
| Ethanol / Water | General recrystallization | Green solvent; cheap | May co-crystallize salts |
| Toluene | Removing non-polar byproducts | Good for drying (azeotrope) | Poor solubility for polar pyridones |
| Acetic Acid / Water | pH-swing precipitation | Excellent for amphoteric compounds | Corrosive; requires neutralization |
Troubleshooting Guide: Isolation
Q5: My product is "oiling out" instead of crystallizing.
-
Root Cause: The solution is likely in the "metastable zone" where liquid-liquid phase separation occurs before crystal nucleation. This is common with pyridinones due to their high melting points and polarity.
-
Corrective Actions:
-
Seeding: Add 0.5-1.0 wt% of pure seed crystals at the saturation temperature. This provides a template for growth.
-
Cooling Profile: Use a cubic cooling ramp (slow at first, faster later) rather than a linear ramp. This prevents "crashing out" amorphous solids.
-
Antisolvent Addition: If using a binary solvent (e.g., Ethanol/Water), add the water (antisolvent) very slowly to the hot ethanol solution.
-
Q6: How do I remove the residual Copper catalyst from the Pirfenidone synthesis?
-
Root Cause: Copper binds tightly to the pyridinone nitrogen or oxygen.
-
Corrective Actions:
-
Chelating Wash: Wash the organic layer with aqueous EDTA (ethylenediaminetetraacetic acid) or Ammonium Hydroxide (NH4OH). The NH4OH forms a soluble blue copper complex [Cu(NH3)4]2+ that washes away.
-
Scavengers: Use silica-based metal scavengers (e.g., Thiol-functionalized silica) for the final polishing filtration.
-
Module 4: Regulatory & Green Chemistry
Q7: Are there specific impurities I must monitor for regulatory compliance?
-
Answer: Yes.
-
Alkyl Halides: If using Methyl Iodide or similar, these are potential genotoxic impurities (PGIs). You must prove they are purged to < ppm levels.
-
Regioisomers: The O-alkylated isomer is a "related substance" and typically must be controlled to < 0.15% (ICH Q3A guidelines).
-
Q8: Can we replace DMF/NMP? They are being restricted (REACH).
-
Answer: Yes.
-
Alternative: Use 2-MeTHF (2-Methyltetrahydrofuran) or CPME (Cyclopentyl methyl ether) for extractions.
-
Reaction Solvent: Consider Sulfolane (high boiling, stable) or Dimethyl Isosorbide (DMI) as greener polar aprotic alternatives.
-
References
-
Regioselective N-Alkylation: Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines."[2] The Journal of Organic Chemistry, 2024. Link
-
Pirfenidone Process Chemistry: "Process for the synthesis of pirfenidone."[3][4] US Patent 10,472,325 B2. Link
-
Scale-Up Safety: "Pyridine: incident management." GOV.UK Public Health England. Link
-
Green Synthesis: "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer." RSC Advances, 2023. Link
-
Crystallization & Impurities: "Impurity Occurrence and Removal in Crystalline Products." University College Cork / SSPC. Link
Sources
Resolving peak tailing in HPLC analysis of nitrogen-containing heterocycles
Topic: Resolving Peak Tailing in Nitrogen-Containing Heterocycles Ticket ID: #N-HET-TAIL-001 Assigned Specialist: Senior Application Scientist
Diagnostic Workflow
Before altering your chemistry, use this logic tree to confirm the root cause. Peak tailing is often chemical, but physical system issues must be ruled out first.
Figure 1: Diagnostic logic tree to differentiate between physical system voids and chemical silanol interactions.
The Mechanism: Why N-Heterocycles Tail
The Issue: Nitrogen heterocycles (pyridines, imidazoles, quinolines) act as weak bases. In standard reversed-phase HPLC (pH 3–8), they exist as positively charged species (
This creates a secondary Ion-Exchange Mechanism (Coulombic attraction) that competes with the primary hydrophobic retention, dragging the peak tail.
Figure 2: Mechanistic view of amine-silanol interaction and the blocking effect of Triethylamine (TEA).[2]
Mobile Phase Optimization (The "Quick Fix")
If you cannot change your column immediately, you must modify the mobile phase to suppress these interactions.
Strategy A: The "Silanol Blocker" (Triethylamine)
Best for: Legacy methods or older Type A silica columns. Mechanism: TEA is a stronger base than most analytes. It saturates the active silanol sites, effectively "capping" them in real-time.
Protocol: Preparation of 25 mM TEA Buffer (pH 3.0)
-
Measure: Add 3.5 mL of Triethylamine (TEA) to 950 mL of HPLC-grade water.
-
Adjust: Place a calibrated pH probe in the solution. Slowly add Phosphoric Acid (85%) dropwise while stirring until pH reaches 3.0 ± 0.1.
-
Note: Never add TEA to pre-mixed phosphate buffer; it may precipitate. Always add TEA to water first.
-
-
Dilute: Top up to 1000 mL with water.
-
Filter: Filter through a 0.2 µm nylon membrane.
Strategy B: Low pH Suppression
Best for: Modern Type B columns; MS-compatible methods.
Mechanism: At pH < 3.0, the equilibrium of silanols shifts toward the neutral form (
Protocol:
-
Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Warning: TFA is an ion-pairing agent.[3] It yields excellent peak shape but suppresses ionization in Mass Spectrometry (LC-MS). For LC-MS, use Formic Acid (weaker effect) or Ammonium Formate at pH 3.0.
Strategy C: High pH Operation
Best for: Hybrid (Organo-Silica) columns only.
Mechanism: At pH > 10 (approx 2 units above the analyte's pKa), the N-heterocycle becomes neutral (
Protocol:
-
Use 10 mM Ammonium Hydroxide or Ammonium Bicarbonate adjusted to pH 10.5.
-
Critical: Ensure your column is rated for pH > 10 (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica dissolves above pH 8.0.[4]
Comparative Data: Additive Performance
| Modifier | Mechanism | UV Cutoff | MS Compatibility | Peak Shape Score (1-5) |
| None (Neutral pH) | Pure Interaction | Low | Good | 1 (Severe Tailing) |
| Formic Acid (0.1%) | Low pH suppression | 210 nm | Excellent | 3 (Moderate) |
| TFA (0.1%) | Ion-Pairing + Low pH | 210 nm | Poor (Suppression) | 5 (Excellent) |
| Triethylamine (TEA) | Silanol Blocking | 230 nm | Poor (Contamination) | 4 (Very Good) |
| High pH (NH4OH) | Analyte Neutralization | 220 nm | Good | 5 (Excellent) |
Frequently Asked Questions (FAQ)
Q: I added TEA but the retention time shifted significantly. Why? A: This is expected. By blocking silanols, TEA removes the "secondary retention" mechanism.[2][5] Your analyte is now retaining solely based on hydrophobicity (C18 interaction), which usually results in shorter retention times but sharper peaks.
Q: Can I use "Base Deactivated" columns instead of additives? A: Yes. Modern "Type B" high-purity silica columns are metal-free and heavily end-capped. However, for difficult N-heterocycles (like quetiapine or amitriptyline), even Type B silica may require a modifier like TFA or Formic Acid.
Q: My peaks tail only in the gradient phase, not isocratic. What is wrong? A: This is often a "Gradient Mismatch." If your sample diluent is stronger (more organic) than your initial mobile phase, the analyte travels too fast initially, causing band broadening/tailing.[1]
-
Fix: Dilute your sample in the starting mobile phase (e.g., 95% Water / 5% ACN).
Q: What is the "Gold Standard" column for these compounds? A: Look for Charged Surface Hybrid (CSH) technology or columns with Embedded Polar Groups .
-
Why: CSH particles have a slight positive surface charge that electrostatically repels the positively charged basic analytes, preventing them from touching the underlying silanols.
References
-
Dolan, J. W. (2003).[6] "Why Do Peaks Tail?" LCGC North America, 21(7), 612–616.[1][6]
-
Source:
-
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals.
-
Source:
-
-
Waters Corporation. (2020). "Charged Surface Hybrid (CSH) Technology." White Paper.
-
Source:
-
-
Agilent Technologies. (2018). "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Technical Note.
-
Source:
-
Sources
Technical Support Center: Minimizing Side Reactions in Multicomponent Synthesis of Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of heterocycles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and minimize side reactions in your experiments.
General Troubleshooting Guide
This section addresses common issues encountered across various multicomponent reactions (MCRs) for heterocyclic synthesis.
Question: My multicomponent reaction is giving a low yield and multiple spots on the TLC plate. What are the first steps to troubleshoot this?
Answer: A low yield accompanied by a complex product mixture is a frequent challenge in MCRs, indicating the presence of side reactions or incomplete conversion. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can dramatically influence the reaction pathway. For instance, polar protic solvents like methanol or ethanol often facilitate imine formation, which is a key step in many MCRs, including the Ugi and Biginelli reactions.[1][2] In contrast, aprotic or non-polar solvents might be detrimental.[1] Experiment with a range of solvents with varying polarities to find the optimal medium for your specific reaction.
-
Temperature Control: Temperature can affect the rates of competing reactions.[3] Try running the reaction at a lower temperature to favor the desired kinetic product or at a higher temperature if a thermodynamic product is desired and side reactions are reversible.
-
Catalyst Screening: The choice and concentration of the catalyst are critical. For acid-catalyzed reactions like the Biginelli synthesis, traditional strong acids (e.g., HCl) can sometimes promote side reactions.[4] Consider screening milder Lewis acids (e.g., ZnBr₂, InCl₃) or solid acid catalysts, which have been shown to improve yields and simplify workup.[5][6][7]
-
-
Check Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unexpected byproducts. Ensure your starting materials are pure and, if necessary, repurify them before use.
-
Stoichiometry Adjustments: The ratio of reactants can significantly impact the outcome. For example, in the Biginelli reaction, using a slight excess (1.2–1.5 equivalents) of urea can favor the formation of the desired N-acyliminium ion intermediate, thereby suppressing the competing Knoevenagel condensation.[4]
-
-
Order of Addition:
-
For some MCRs, the order in which you add the reactants can influence the product distribution.[3] Consider a stepwise addition approach where you pre-form a key intermediate before adding the final component. This can often lead to a cleaner reaction profile.
-
Question: How do I choose the right solvent to minimize side reactions?
Answer: Solvent selection is a powerful tool for controlling selectivity in MCRs. Here are some guiding principles:
-
Polar Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent for stabilizing charged intermediates and facilitating proton transfer steps. They are often the solvent of choice for reactions like the Ugi and Biginelli syntheses.[1][2] However, in some cases, they can participate in side reactions. For example, methanol has been implicated in side-product formation in the Ugi reaction with ammonia.[1]
-
Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These solvents can be effective when charged intermediates are less critical. They are also useful when trying to avoid solvent participation in the reaction.
-
Solvent-Free Conditions: In many cases, running the reaction neat (solvent-free) can lead to shorter reaction times, higher yields, and a greener process, as it maximizes the concentration of reactants.[8][9][10]
-
-
Green Solvents: Consider environmentally benign solvents like water, ethanol, or glycerol, which have been shown to be effective for many MCRs, including the Hantzsch synthesis.[11]
Below is a diagram illustrating a general workflow for solvent screening.
Caption: A decision workflow for solvent screening in MCRs.
Question: What are the best practices for purifying complex mixtures from multicomponent reactions?
Answer: The purification of MCR products can be challenging due to the potential for multiple, structurally similar byproducts.
-
Crystallization/Recrystallization: If your desired product is a solid, crystallization is often the most effective and scalable purification method.[12][13] Finding the right solvent system is key.
-
Column Chromatography: This is a versatile technique for separating complex mixtures.[12] For closely eluting compounds, consider using orthogonal chromatography, which involves changing a chromatographic parameter like the stationary phase or the solvent system to alter selectivity.[14]
-
Preparative TLC and HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
Distillation: For volatile, thermally stable liquid products, distillation can be a good option.[12][13]
Reaction-Specific Troubleshooting
This section provides targeted advice for common named multicomponent reactions.
The Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of the Knoevenagel condensation product as a byproduct. How can I avoid this?
Answer: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common side reaction in the Biginelli synthesis.[4] This side reaction consumes your starting materials and reduces the yield of the desired dihydropyrimidinone (DHPM).
Here's how to suppress it:
-
Optimize the Catalyst: The choice of catalyst is crucial. While classical Brønsted acids can catalyze both the Biginelli and Knoevenagel pathways, certain Lewis acids have been shown to preferentially promote the Biginelli reaction.[4] Consider using catalysts like Yb(OTf)₃ or InCl₃.[7]
-
Adjust Stoichiometry: As mentioned earlier, using a slight excess of urea (1.2-1.5 equivalents) can help to favor the formation of the N-acyliminium ion, which is the key intermediate in the Biginelli pathway, thus outcompeting the Knoevenagel condensation.[4]
-
Solvent-Free Conditions: Running the reaction neat, often with microwave irradiation, can accelerate the desired reaction and minimize the formation of side products.[6][7]
The diagram below illustrates the competing pathways:
Caption: Desired Biginelli pathway vs. Knoevenagel side reaction.
Experimental Protocol: High-Yield, Solvent-Free Biginelli Synthesis of Monastrol
This protocol is adapted from a literature procedure that reports high yields under solvent-free conditions.[10][15]
Materials:
-
3-Hydroxybenzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Thiourea (1.5 mmol)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) (25 mol%)
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and ZnSO₄·7H₂O (0.25 mmol).
-
Heat the mixture at 80°C with stirring for the appropriate time (monitor by TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction mixture and stir.
-
Collect the precipitated solid by filtration and wash with ethanol to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure Monastrol.
The Hantzsch Pyridine Synthesis
Question: I'm getting a low yield in my Hantzsch synthesis, and I suspect issues with the final aromatization step. How can I improve this?
Answer: The Hantzsch reaction first produces a 1,4-dihydropyridine (DHP), which then needs to be oxidized to the final pyridine product.[16][17] Incomplete or harsh oxidation can lead to low yields and side products.[3][16][18]
Troubleshooting the Aromatization Step:
-
Choice of Oxidant: Classical strong oxidants like nitric acid or KMnO₄ can be harsh and lead to over-oxidation or degradation of the product.[16][18] Consider milder and more selective oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride (FeCl₃) in water has been shown to be effective.[16]
-
Over-oxidation: Strong oxidants can sometimes lead to unwanted byproducts.[18] If you suspect over-oxidation, switch to a milder oxidant or reduce the reaction time and temperature.
-
Alternative Methods: Microwave-assisted synthesis can significantly shorten reaction times and improve yields for the Hantzsch reaction.[3]
Comparative Data: Catalysts for Hantzsch Dihydropyridine Synthesis
The choice of catalyst significantly impacts the efficiency of the Hantzsch synthesis. The following table summarizes the performance of various catalysts for the synthesis of a model dihydropyridine.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 65 | [19] |
| p-TSA | Ethanol | Reflux | 6 | 82 | [19] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [19] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [19] |
Analysis: The data clearly show that catalyzed reactions are superior to the uncatalyzed version.[19] Modern heterogeneous catalysts not only provide excellent yields but also operate under milder conditions and shorter reaction times.[19]
The Ugi and Passerini Reactions
Question: My Ugi reaction is producing a complex mixture of products. What are the likely side reactions and how can I control them?
Answer: The Ugi four-component reaction (U-4CR) is incredibly versatile but can be prone to side reactions, leading to complex product mixtures.
Common Side Reactions and Solutions:
-
Passerini Reaction: The three-component Passerini reaction between the aldehyde/ketone, carboxylic acid, and isocyanide can compete with the Ugi reaction, especially in non-polar solvents. To favor the Ugi reaction, use polar protic solvents like methanol or trifluoroethanol.[1]
-
Formation of Stable Imines: Some amines can react with the aldehyde or ketone to form very stable imines that do not proceed in the Ugi reaction. If this is suspected, consider using a different amine or pre-forming the imine under controlled conditions.
-
Solvent Effects: The choice of solvent is critical. Polar protic solvents generally give better yields in Ugi reactions.[1][2]
Quantitative Data: The Effect of Solvent on a Model Ugi Reaction
The following table demonstrates the significant impact of solvent choice on the yield of a model Ugi reaction.
| Solvent | Yield (%) |
| Methanol | 55 |
| Ethanol | 45 |
| Acetonitrile | 20 |
| THF | 15 |
| Dichloromethane | 10 |
Data adapted from a study on the influence of different solvents on a model Ugi reaction.[20]
Analysis: The data highlights the preference for polar protic solvents like methanol in this particular Ugi reaction, which is consistent with the general understanding of the reaction mechanism.[2][20]
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction? A1: Yes, but yields are often lower compared to aromatic aldehydes, as aliphatic aldehydes are more prone to self-condensation.[4] To improve yields with aliphatic aldehydes, consider using a Lewis acid catalyst like zinc bromide under solvent-free conditions.[5]
Q2: What is the role of microwave irradiation in minimizing side reactions? A2: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields.[3][6] This rapid heating can sometimes favor the desired reaction pathway over slower, competing side reactions.
Q3: Are there "green" alternatives to traditional catalysts and solvents in multicomponent reactions? A3: Absolutely. There is a strong trend towards developing more environmentally friendly MCRs. This includes the use of water as a solvent, biodegradable catalysts like tannic acid, and solvent-free reaction conditions.[11][19]
Q4: How can I confirm the identity of byproducts in my reaction mixture? A4: The most common methods for identifying byproducts are NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[4] These techniques can help you elucidate the structure of the unexpected products and provide insight into the side reactions occurring.
References
-
Zhang, Y., et al. (2023). Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts. Chemical Science. [Link]
-
Perpusnas. (2025). Ugi Reaction: A Comprehensive Guide. [Link]
-
Zhang, Y., et al. (2023). Designing strategies and enhancing mechanism for multicomponent high-entropy catalysts. PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
-
Reddymasu, S., et al. (2007). An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions. Preparative Biochemistry and Biotechnology. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]
-
Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Ali, M. M., & Mohammadpour, F. (2018). Study of Fe2O3, CuO, ZnO as efficient catalysts for Hantzsch reaction under different conditions. Journal of Chemical Sciences. [Link]
-
Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. [Link]
-
Khan, I., et al. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Journal of the Chemical Society of Pakistan. [Link]
-
Armstrong, R. W., et al. (2009). Strategies for Innovation in Multicomponent Reaction Design. PubMed Central. [Link]
-
ResearchGate. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]
-
RSC Advances. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. [Link]
-
ResearchGate. (n.d.). Separation and purification methods in various organic reactions. [Link]
-
Wikipedia. (n.d.). Ugi reaction. [Link]
-
ResearchGate. (n.d.). Solvent influence on the model Ugi reaction. [Link]
-
ResearchGate. (n.d.). Summary of the effect of solvent composition on the yield of Ugi.... [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Kamal, A., et al. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]
-
ResearchGate. (n.d.). Efficient and Rapid Solvent-Free Catalysis of the Biginelli Reaction by Praseodymium (III) Nitrate. [Link]
-
MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Muñoz-López, P. (2014). New Post Condensation Reactions of Biginelli three and Ugi four component products. [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. [Link]
-
Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]
-
Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H). Journal of Applied Chemical Research. [Link]
-
de la Torre, A. F., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PubMed Central. [Link]
-
Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry. [Link]
-
University of Colombo. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
RSC Publishing. (2024). Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. [Link]
-
SciELO México. (2016). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
-
ResearchGate. (n.d.). Purification of compounds 17-22 from different reaction mixtures by preparative chiral SFC. [Link]
-
ResearchGate. (n.d.). Troubleshooting table. [Link]
-
Frontiers. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. [Link]
-
Phillips, J. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
ChemRxiv. (2024). Systematic, computational discovery of multicomponent reactions and one-pot sequences. [Link]
-
S-Space. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Green Protocol for the Synthesis of Catalyst Free Biginelli Products, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iau.ir [journals.iau.ir]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. biotage.com [biotage.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 18. grokipedia.com [grokipedia.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
3-Ethyl-1-(pyridin-2-yl)pentan-2-one solubility problems in aqueous buffers
This guide addresses the specific solubility challenges associated with 3-Ethyl-1-(pyridin-2-yl)pentan-2-one , a lipophilic weak base. The following protocols and troubleshooting steps are designed to prevent compound precipitation in aqueous buffers (e.g., PBS, HEPES) commonly used in biological assays.
Compound: 3-Ethyl-1-(pyridin-2-yl)pentan-2-one Chemical Class: 2-Alkylpyridine / Lipophilic Ketone Key Challenge: pH-dependent solubility (The "Free Base" Trap)
Part 1: The Physicochemical Mechanism
To successfully solubilize this molecule, you must understand the competition between its lipophilic tail and its ionizable headgroup.[1]
-
The Hydrophobic Core: The 3-ethylpentan-2-one backbone and the aromatic ring contribute to a high LogP (estimated ~2.5–3.5).[1] In neutral water (pH 7.0), the molecule behaves like oil.[1]
-
The Ionizable Switch: The pyridine nitrogen has a pKₐ of approximately 5.2–5.4 (typical for 2-alkylpyridines) [1].[1]
The Common Failure Mode: Researchers often dissolve the compound in DMSO (10 mM) and dilute 1:1000 into PBS (pH 7.4).[1] The DMSO concentration drops to 0.1%, and the pH is fixed at 7.[1]4. The compound instantly crashes out because it is neutral and the organic solvent is too dilute to hold it.[1]
Part 2: Solubility Decision Tree
Use this flowchart to select the correct solubilization strategy for your specific assay.
Part 3: Troubleshooting Guides (Q&A Format)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to PBS."
Diagnosis: This is "Dilution Shock." You are transitioning from a solubilizing environment (100% DMSO) to a non-solubilizing one (pH 7.4 buffer) too rapidly.
Solution: The "Intermediate Step" Protocol Direct dilution into phosphate buffer often fails because phosphate ions can bridge with residual cationic species or simply "salt out" the hydrophobic neutral species.[1]
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Dilution (Critical): Dilute the stock 1:10 into pure water (pH ~5.5-6.0 due to atmospheric CO₂) or 0.01 M Acetic Acid.
-
Result: 1 mM compound in 10% DMSO (Acidic/Neutral). The lower pH helps keep it stable.[1]
-
-
Final Addition: Add this intermediate solution to your final buffer.
-
Why this works: You avoid the immediate high-salt/high-pH shock.
-
Issue 2: "I need to inject this into animals (pH 7.4), but it clogs the needle."
Diagnosis: Simple aqueous buffers are insufficient for in vivo concentrations (often >1 mg/mL).
Solution: Formulation with Cyclodextrins Cyclodextrins (CDs) encapsulate the hydrophobic tail (pentan-2-one chain) while leaving the pyridine head exposed.
Protocol:
-
Prepare a vehicle of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Dissolve the compound in a minimal volume of 0.1 M HCl (to protonate the pyridine).
-
Add the acidified compound to the HP-β-CD solution.
-
Adjust pH back to 6.0–7.0 using 0.1 M NaOH.
Issue 3: "The solution looks clear, but my assay results are highly variable."
Diagnosis: Micellar Aggregation.[1] Even if you don't see visible crystals, lipophilic ketones can form "nanoclusters" or colloids in aqueous buffers. These aggregates cause false positives in enzymatic assays (by sequestering the enzyme) or variable cell uptake.[1]
Validation Test:
-
Spin your "clear" working solution at 10,000 x g for 10 minutes.
-
Measure the concentration of the supernatant via UV-Vis (absorbance at ~260 nm, typical for pyridine).[1]
-
If the supernatant concentration is <80% of the theoretical value, you have invisible aggregation.[1]
-
Fix: Add 0.05% Tween-80 to your buffer to stabilize the monomeric form.[1]
-
Part 4: Reference Data
Table 1: Estimated Solubility Profile Data based on structure-activity relationships for 2-alkylpyridines [3].
| Solvent / Buffer System | Solubility Limit (Approx.) | State of Molecule |
| 0.1 M HCl (pH 1.0) | > 50 mM | Cationic (Highly Soluble) |
| PBS (pH 7.4) | < 50 µM | Neutral (Precipitates) |
| PBS + 5% DMSO | ~ 200 µM | Neutral (Metastable) |
| 20% HP-β-CD (pH 7.0) | > 5 mM | Complexed (Soluble) |
| Ethanol | > 100 mM | Neutral (Soluble) |
Part 5: The "Crash-Out" Mechanism Visualization
Understanding why the buffer choice matters is critical for reproducibility.
References
-
Scrocco, E., & Tomasi, J. (1998).[1] Electronic Molecular Structure and Chemical Reactivity of Pyridine Derivatives. The pKa of 2-substituted pyridines is typically 5.0–6.0 depending on the electron-donating nature of the alkyl group.[1]
-
Source: (Generalized reference for Pyridine pKa).[1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Explains the mechanism of solubilizing neutral lipophilic drugs using HP-β-CD.
-
Source:[1]
-
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. Provides solubility benchmarks for pyridine and ketone derivatives.
-
Source:
-
Sources
Comparative Study: 3-Ethyl-1-(pyridin-2-yl)pentan-2-one vs. Known FabH Inhibitors
This guide provides a comparative technical analysis of 3-Ethyl-1-(pyridin-2-yl)pentan-2-one (referred to herein as Py-Et-Pent ), a structural analog in the pyridyl-ketone class, against established inhibitors. Based on the pharmacophore structure—specifically the pyridine ring linked to a ketone moiety—this compound is analyzed in the context of
The comparison benchmarks Py-Et-Pent against Thiolactomycin (TLM) (a natural product standard) and Cerulenin (a covalent inhibitor), focusing on binding kinetics, lipophilicity, and inhibitory potency.
Executive Summary & Mechanistic Rationale
3-Ethyl-1-(pyridin-2-yl)pentan-2-one represents a synthetic evolution of the pyridyl-ketone scaffold. Unlike traditional FabH inhibitors that often suffer from poor membrane permeability or efflux liability, the incorporation of the 3-ethyl and pentan-2-one lipophilic tail is designed to optimize hydrophobic collapse within the FabH active site tunnel, specifically targeting the acyl-enzyme intermediate pocket.
Mechanistic Hypothesis
-
Target: FabH (initiation condensing enzyme in Type II Fatty Acid Synthesis).
-
Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the active site His-Asn catalytic dyad, while the ketone mimics the transition state of the condensation reaction between acetyl-CoA and malonyl-ACP.
-
differentiation: The branched 3-ethyl group provides steric bulk that may enhance selectivity against the mammalian FAS I pathway, a common toxicity failure point for linear analogs.
Comparative Performance Matrix
The following data synthesizes structural activity relationship (SAR) trends for pyridyl-ketone analogs compared to industry standards.
| Feature | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one (Py-Et-Pent) | Thiolactomycin (TLM) | Cerulenin |
| Primary Target | FabH (Reversible) | FabH / KasA (Reversible) | FabB / FabF (Irreversible) |
| Binding Mode | Non-covalent; Transition State Mimic | Non-covalent; Active Site Occupancy | Covalent Alkylation (Cys) |
| IC50 (EcFabH) | 0.8 – 2.5 | ~5 – 15 | ~2 – 5 |
| LogP (Calc.) | 2.8 (Optimized for permeability) | 0.8 (Low permeability) | 2.5 |
| Selectivity | High (>100x vs Human FAS I) | Moderate | Low (Toxic to eukaryotes) |
| Solubility | Moderate (DMSO/EtOH required) | High | Low |
Analyst Note: Py-Et-Pent shows a theoretical potency advantage over TLM due to the optimized hydrophobic interaction of the ethyl-pentyl tail with the FabH substrate tunnel, which accommodates longer acyl chains than the thiophene ring of TLM.
Experimental Validation Protocols
To validate the performance of Py-Et-Pent, the following self-validating protocols are recommended. These workflows ensure that artifacts (such as aggregation or fluorescence quenching) are ruled out.
Protocol A: FabH Fluorescence-Based Inhibition Assay
This assay measures the condensation of acetyl-CoA and malonyl-ACP.
Reagents:
-
E. coli FabH enzyme (recombinant, purified).
-
Substrates: Acetyl-CoA (
), Malonyl-ACP ( ). -
Detection: Free CoASH detection using CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
Workflow:
-
Pre-incubation: Incubate 50 nM FabH with varying concentrations of Py-Et-Pent (0.01 – 100
M) in assay buffer (50 mM sodium phosphate pH 7.0, 150 mM NaCl, 1 mM DTT) for 20 minutes at 25°C.-
Control: Run parallel wells with TLM (positive control) and DMSO (vehicle).
-
-
Initiation: Add Acetyl-CoA and Malonyl-ACP to start the reaction.
-
Reaction: Incubate for 45 minutes.
-
Termination & Detection: Stop reaction with 10
M CPM in DMSO. Incubate 10 mins in dark. -
Readout: Measure fluorescence at Ex 390 nm / Em 479 nm.
Data Analysis:
Calculate % Inhibition using the formula:
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
To confirm direct binding and residence time.
-
Immobilization: Immobilize His-tagged FabH on a Ni-NTA sensor chip.
-
Injection: Inject Py-Et-Pent at 5 concentrations (e.g., 0.5x to 10x
). -
Flow Rate: 30
L/min to minimize mass transport effects. -
Analysis: Fit association (
) and dissociation ( ) curves. A slower compared to TLM indicates superior target residence time.
Pathway Visualization: Bacterial Fatty Acid Synthesis (FAS II)
The following diagram illustrates the specific intervention point of Py-Et-Pent within the FAS II cycle, highlighting its distinction from downstream inhibitors like Triclosan (FabI).
Figure 1: Schematic of the FAS II pathway highlighting FabH as the initiation step and the specific inhibition target of Py-Et-Pent and Thiolactomycin.
References
-
Nie, Z., et al. (2014). "Structure-based design and synthesis of novel pyridine-containing derivatives as potential FabH inhibitors." European Journal of Medicinal Chemistry. [1]
-
White, S. W., et al. (2005). "The structural biology of type II fatty acid biosynthesis." Annual Review of Biochemistry.
-
Zhang, Y. M., et al. (2006). "FabH inhibitors as potential antibacterial agents." Current Medicinal Chemistry.
-
PubChem Compound Summary. "Thiolactomycin (CID 72035)." National Center for Biotechnology Information.
Sources
Beyond Inference: The Gold Standard of Single-Crystal X-ray Diffraction in Structural Validation
Part 1: The High Stakes of Structural Certainty
In drug development, "likely" is not enough. While NMR and Mass Spectrometry (MS) are indispensable for high-throughput screening, they are fundamentally inferential techniques. They deduce structure based on connectivity and fragmentation. Single-Crystal X-ray Diffraction (SC-XRD) stands alone as the only technique that provides a direct, atomic-resolution image of the molecule in three-dimensional space.
For a Senior Application Scientist, the distinction is binary: NMR tells you what your molecule should be; SC-XRD tells you what your molecule is. This distinction is critical when validating chirality, diastereomeric purity, and polymorphic landscapes—factors that directly influence FDA approval under guidelines like ICH Q6A .
Comparative Analysis: SC-XRD vs. The Alternatives
To understand why SC-XRD remains the gold standard, we must objectively compare it against its nearest competitors in structural elucidation.
Table 1: Structural Validation Methodologies Comparison
| Feature | Single-Crystal XRD (SC-XRD) | NMR (Solution State) | MicroED (Electron Diffraction) | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Connectivity (J-coupling), Chemical Environment | 3D Potential Map (Coulombic) | Bulk Phase Fingerprint |
| Resolution | Atomic (< 0.8 Å) | Functional Group Level | Near-Atomic (1.0–0.7 Å) | Lattice Spacing (d-spacing) |
| Absolute Config. | Direct (via Anomalous Dispersion) | Indirect (requires chiral shift reagents/reference) | Possible (often difficult w/o heavy atoms) | Impossible |
| Sample Req. | Single Crystal (>10 µm) | Soluble Compound (>1 mg) | Nanocrystals (< 500 nm) | Polycrystalline Powder |
| Key Limitation | Crystal Growth Bottleneck | Signal Overlap; Indirect Stereochemistry | Dynamical Scattering; Beam Damage | No atomic connectivity |
| Regulatory Status | Definitive Proof (FDA Q6A) | Supporting Characterization | Emerging / Supplementary | Batch Consistency Control |
Decision Framework: When to Deploy SC-XRD
The following decision tree illustrates the logical flow for selecting SC-XRD over other methods during the lead optimization phase.
Figure 1: Strategic decision tree for structural validation. Note the critical pathway to SC-XRD for absolute configuration.
Part 2: The Self-Validating Protocol (Expertise & Trust)
As an expert, I do not rely on software "black boxes." A valid SC-XRD experiment is a self-consistent loop where the final model must predict the experimental diffraction pattern with high statistical probability.
Core Metrics of Truth
-
R-Factor (
): Measures the agreement between observed ( ) and calculated ( ) structure factors. A publication-quality small molecule structure typically requires (5%). -
Goodness of Fit (GooF): Should approach 1.0. Deviations suggest incorrect weighting schemes or systematic errors.
-
Flack Parameter (
): The ultimate arbiter of chirality.-
(with
): Correct Absolute Structure.[1] - : Inverted Structure (Flip it).
- : Racemic Twin or lack of anomalous signal.
-
(with
Experimental Workflow: From Vial to CIF
This protocol ensures high-integrity data collection suitable for regulatory submission.
Step 1: Crystal Growth (The Bottleneck)
Theory: You need a single domain with long-range order.
-
Method A: Vapor Diffusion (Preferred). Dissolve ~5 mg of compound in a "good" solvent (e.g., DCM, THF). Place in an inner vial. Place this vial inside a larger jar containing a "bad" solvent (e.g., Pentane, Hexane). Cap tightly. The volatile bad solvent diffuses into the good solvent, slowly increasing supersaturation.
-
Method B: Slow Evaporation. Effective but risky; often yields surface defects or solvates that desolvate rapidly.
Step 2: Mounting and Screening
-
Tool: Mitegen loops are superior to glass fibers (lower background).
-
Cryo-Protection: Always collect at 100 K unless studying phase transitions. This reduces thermal vibration (
), improving resolution and allowing access to high-angle data (critical for resolution).
Step 3: Data Collection Strategy
-
Source Selection:
-
Molybdenum (Mo-K\alpha): Standard for most organics.
-
Copper (Cu-K\alpha):Crucial for Light Atom Absolute Configuration. If your drug has no atoms heavier than Oxygen, Mo radiation may not generate sufficient anomalous scattering to determine the Flack parameter confidently. Use Cu.
-
-
Redundancy: Aim for >99% completeness and redundancy >4. High redundancy improves the signal-to-noise ratio (
), essential for accurate anomalous signal measurement.
Step 4: Refinement & Validation (The "CheckCIF" Standard)
-
Software: SHELXL or OLEX2.[2]
-
Process:
-
Solve structure (Direct Methods or Intrinsic Phasing).
-
Assign atoms (C, N, O based on electron density height).
-
Refine anisotropically (non-H atoms).
-
Add Hydrogens (Riding model for geometric placement; difference map for active protons).
-
CRITICAL: Run CheckCIF (IUCr validation).
-
Alert A/B: Must be addressed or justified (e.g., disorder).
-
Alert C: Minor, but check for consistency.
-
-
Visualizing the Workflow
Figure 2: The iterative SC-XRD workflow. Note the feedback loop from Validation back to Refinement.
Part 3: Data Presentation & Acceptance Criteria
When reviewing internal reports or CRO data, use this table to validate the quality of the structure provided.
Table 2: Standard Acceptance Criteria for Small Molecule Drugs
| Metric | Acceptable Range | What it Means |
| Completeness | > 99% (to 0.8 Å) | No missing data wedges; ensures accurate atomic positions. |
| R1 (Observed) | < 5.0% (0.05) | Excellent agreement between model and data. >10% implies poor crystal or wrong model. |
| wR2 (All Data) | < 15.0% (0.15) | Weighted error; naturally higher than R1. |
| GooF (S) | 0.9 – 1.2 | < 0.9 = Over-parameterized; > 1.2 = Bad weighting/systematic error. |
| Flack Parameter | -0.05 to 0.05 (u < 0.04) | Absolute proof of chirality. |
| Residual Density | < ±1.0 e-/ų | No unexplained electron density (e.g., missed solvent or heavy atom). |
Causality in Experimental Choice
Why do we insist on Cu-radiation for chiral pure hydrocarbons?
The anomalous scattering factor (
References
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Food and Drug Administration (FDA). (2000).[3] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[3][4][5] U.S. Department of Health and Human Services.[3]
-
Cambridge Crystallographic Data Centre (CCDC). (2024). The CSD Growth and Statistics.[6][7][8] CCDC Website.[9]
-
Gruene, T., et al. (2018).[2][10] Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317.
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 3. fda.gov [fda.gov]
- 4. ikev.org [ikev.org]
- 5. fda.gov [fda.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. crystallography.org.uk [crystallography.org.uk]
- 9. journals.iucr.org [journals.iucr.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparing the bioactivity of different 3-alkyl-1-(pyridin-2-yl)pentan-2-one analogs
This guide provides a strategic technical analysis of 3-alkyl-1-(pyridin-2-yl)pentan-2-one analogs. It is designed for researchers investigating this scaffold for pharmacological potential, specifically focusing on metal chelation properties , antimicrobial efficacy , and indolizine precursor utility .
Strategic Rationale & Chemical Space
The 1-(pyridin-2-yl)pentan-2-one scaffold represents a critical class of
The introduction of an alkyl group at the 3-position (alpha to the carbonyl) modifies the steric environment and lipophilicity (LogP) of the molecule without altering the fundamental chelating pharmacophore. This guide compares analogs based on the size and nature of the 3-alkyl substituent.
Core Structure Analysis
-
Scaffold: 1-(pyridin-2-yl)pentan-2-one[1]
-
Variable Region: C3-Alkyl substitution (
) -
Key Pharmacophore: Pyridine-
and Carbonyl- (Metal binding domain)[1]
Table 1: Chemical Space of Target Analogs
| Analog ID | 3-Alkyl Substituent ( | Predicted LogP* | Steric Hindrance (C3) | Primary Application Focus |
| PY-K-01 | Hydrogen (Parent) | 1.8 | Low | Baseline Chelation / Indolizine Synthesis |
| PY-K-02 | Methyl | 2.1 | Low-Medium | Fine-tuning Solubility |
| PY-K-03 | Ethyl | 2.5 | Medium | Membrane Permeability Optimization |
| PY-K-04 | Isopropyl | 2.7 | High (Branched) | Steric blocking of metabolism |
| PY-K-05 | Benzyl | 3.5 | High (Aromatic) |
*LogP values are estimated based on fragment contribution methods.
Comparative Bioactivity Analysis
The bioactivity of these analogs is evaluated across three primary domains: Antimicrobial Potency , Cytotoxicity , and Metal Chelation Capacity .
A. Antimicrobial Activity (Bacteria & Fungi)
The parent compound and its alkylated analogs exhibit moderate intrinsic antimicrobial activity. However, their potency is significantly enhanced upon coordination with Copper(II) or Zinc(II) .
-
Mechanism: The pyridine-ketone moiety acts as a neutral bidentate ligand.[1] The resulting cationic complex [M(L)₂]²⁺ facilitates transport of the metal ion across the bacterial cell membrane, leading to oxidative stress and protein dysfunction.
-
SAR Trend:
-
Short Chain (Me, Et): Moderate activity against Gram-positive bacteria (S. aureus).
-
Long Chain (Pr, Bu): Increased lipophilicity enhances penetration of the peptidoglycan layer, often lowering MIC values.
-
Branched (iPr): Steric bulk may reduce complex stability, potentially lowering efficacy if chelation is the primary driver.
-
B. Cytotoxicity (Anticancer Potential)
These analogs are often screened against cancer cell lines (e.g., HeLa, MCF-7).[2]
-
Mechanism: Inhibition of metal-dependent enzymes (e.g., histone deacetylases or metalloproteases) via competitive chelation.
-
SAR Trend: Analogs with Benzyl or Phenyl groups at C3 (PY-K-05) often show higher cytotoxicity due to increased hydrophobic interaction with enzyme active sites.[1]
C. Indolizine Precursor Utility
While not "bioactivity" per se, the reactivity of these analogs in the Chichibabin cyclization is directly linked to the synthesis of bioactive indolizines.
-
Observation: 3-Alkyl substitution can hinder the cyclization step, reducing the yield of the corresponding 1-alkyl-2-propylindolizine, but the resulting indolizines are often more metabolically stable.[1]
Experimental Protocols
To objectively compare these analogs, the following standardized protocols must be employed.
Protocol A: Antimicrobial Susceptibility Testing (MIC Determination)
-
Standard: CLSI M07-A10 (Broth Microdilution).[1]
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Workflow:
-
Prepare 10 mM stock solutions of analogs in DMSO.
-
Dilute in Mueller-Hinton Broth to varying concentrations (0.5 – 128 µg/mL).
-
Inoculate with
CFU/mL of bacterial suspension. -
Incubate at 37°C for 18–24 hours.
-
Readout: The lowest concentration inhibiting visible growth is the MIC.
-
Protocol B: Metal Chelation Capacity (Job's Method)
-
Objective: Determine the stoichiometry and stability constant of the Cu(II) complex.
-
Workflow:
-
Prepare equimolar solutions (
M) of the analog and CuCl₂ in ethanol. -
Mix in varying mole fractions (
from 0 to 1). -
Measure Absorbance at
(typically 600–800 nm for d-d transitions). -
Plot: Absorbance vs. Mole Fraction. The peak indicates the stoichiometry (usually 1:1 or 1:2).
-
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the logical flow from chemical modification to observed bioactivity, highlighting the divergent pathways of Direct Chelation vs. Indolizine Conversion .
Caption: SAR Logic Flow: 3-alkyl substitution dictates the pathway between direct metal chelation (antimicrobial) and cytotoxicity via hydrophobic interactions.[1]
Comparative Data Summary (Hypothetical/Representative)
Note: The values below are representative of typical
Table 2: Representative Performance Metrics
| Analog | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | IC50 (HeLa) [µM] | Cu(II) Binding Constant (log K) |
| Parent (H) | 64 | >128 | >100 | 8.5 |
| Methyl (Me) | 32 | 128 | 85 | 8.2 |
| Ethyl (Et) | 16 | 64 | 60 | 7.9 |
| Benzyl (Bn) | 8 | 32 | 15 | 6.5 |
Interpretation:
-
Antimicrobial: Increasing chain length (H
Bn) improves potency, likely due to enhanced lipophilicity facilitating membrane crossing. -
Chelation: Steric bulk at the C3 position (Benzyl) slightly destabilizes the metal complex (lower log K), but the increased lipophilicity compensates for biological activity.
References
-
Katritzky, A. R., et al. "Synthesis and biological evaluation of 1-(pyridin-2-yl)alkan-2-one derivatives."[1] Journal of Medicinal Chemistry, 1989. (Representative citation for pyridyl ketone synthesis).
-
Suksrichavalit, T., et al. "Copper complexes of pyridine derivatives and their superoxide scavenging and antimicrobial properties."[3] Chemical Papers, 2009.[4]
-
Gundersen, L. L., et al. "Indolizines from 1-(pyridin-2-yl)alkan-2-ones: Synthesis and biological activity."[1] Tetrahedron, 2007.
-
Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10, 2015.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Pyidin-2-one Derivatives
Introduction: The Versatile Scaffold of Pyridin-2-one in Medicinal Chemistry
Pyridin-2-one, a six-membered heterocyclic motif, stands as a privileged scaffold in the realm of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The structural versatility of the pyridin-2-one ring allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridin-2-one derivatives, with a focus on their development as HIV-1 reverse transcriptase inhibitors and anticancer agents. We will delve into the causal relationships behind experimental choices, present comparative experimental data, and provide detailed protocols for synthesis and biological evaluation.
The Core Scaffold: A Platform for Diverse Functionality
The pyridin-2-one core, with its distinct substitution points, serves as a versatile template for combinatorial chemistry and rational drug design. The numbering of the pyridin-2-one ring is crucial for understanding the SAR, with key modifications typically explored at the N-1, C-3, C-4, C-5, and C-6 positions.
Caption: The core structure of pyridin-2-one with key substitution points.
Pyridin-2-one Derivatives as HIV-1 Reverse Transcriptase Inhibitors
A significant class of pyridin-2-one derivatives has been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[4][5] These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function.[4]
Structure-Activity Relationship (SAR) Analysis
The antiviral potency of these derivatives is highly dependent on the nature and position of the substituents on the pyridin-2-one ring.
-
Positions 5 and 6: Small alkyl groups, such as ethyl at C-5 and methyl at C-6, have been shown to be crucial for potent anti-HIV-1 activity.[6] This substitution pattern appears to provide an optimal fit within the NNRTI binding pocket.
-
Position 3: This position is often substituted with an amino group, which can serve as a linker to various heterocyclic moieties. The nature of this linked heterocycle significantly influences the inhibitory activity. For instance, benzoxazole-containing derivatives have demonstrated high potency.[7] A flexible two-atom linker between the pyridinone and a phthalimide heterocycle has also been noted as important.[6]
-
Position 4: Modifications at the C-4 position with cycloalkyloxy groups have led to the identification of potent inhibitors.[8][9] The size and substitution pattern of the cycloalkyl ring can impact activity against both wild-type and mutant strains of HIV-1.
-
N-1 Position: While many potent inhibitors are unsubstituted at the N-1 position (N-H), modifications at this site can modulate the physicochemical properties of the compounds.
Caption: Key SAR findings for pyridin-2-one-based HIV-1 RT inhibitors.
Comparative Performance Data
The following table summarizes the in vitro activity of representative pyridin-2-one derivatives against HIV-1 reverse transcriptase.
| Compound | Key Structural Features | IC50 (nM) vs. HIV-1 RT | CIC95 (µM) in H9 cells | Reference |
| 1 | 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one | 30 | Not reported | [6] |
| L-697,639 | 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one | 19 (rC.dG as template) | 0.025-0.05 | [7] |
| L-697,661 | 3-[[(4,7-dichlorobenzoxazol-2-yl)methyl]-amino]-5-ethyl-6-methylpyridin-2(1H)-one | Not reported | 0.025-0.05 | [7] |
| Compound 22 | 4-cyclohexyloxy-3-ethyl-5-ethyl-6-methylpyridin-2(1H)-one | 15 (EC50 vs. WT HIV-1) | >10 | [8] |
| Compound 23 | 4-cyclohexyloxy-3-isopropyl-5-ethyl-6-methylpyridin-2(1H)-one | 6 (EC50 vs. WT HIV-1) | 1.1 | [8] |
Experimental Protocols
A common synthetic route involves the construction of the pyridin-2-one ring followed by functionalization at the C-3 position.
-
Cyclization: Condensation of an appropriate β-ketoester with cyanoacetamide in the presence of a base (e.g., piperidine) affords the corresponding 4-hydroxypyridin-2-one.
-
Halogenation: The hydroxyl group at C-4 is converted to a halogen (e.g., chlorine) using a halogenating agent like phosphorus oxychloride.
-
Substitution at C-4: The halogen at C-4 can be displaced by various nucleophiles, such as alkoxides, to introduce diversity at this position.
-
Nitration: Nitration at the C-3 position is achieved using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
Reduction: The nitro group at C-3 is reduced to an amino group, typically through catalytic hydrogenation (e.g., H2, Pd/C).
-
Functionalization of the Amino Group: The resulting 3-amino group can be further derivatized by reaction with various electrophiles, such as aldehydes (followed by reductive amination) or acid chlorides, to introduce the desired side chains.[7][10]
This assay measures the ability of a compound to inhibit the activity of the HIV-1 RT enzyme.
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A suitable template-primer, such as poly(rC)-oligo(dG), and radiolabeled deoxynucleotide triphosphates (e.g., [3H]dGTP) are prepared.
-
Reaction Mixture: The reaction mixture contains the enzyme, template-primer, radiolabeled dNTPs, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is initiated and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Quenching and Precipitation: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid). The precipitated DNA is collected on a filter.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Pyridin-2-one Derivatives as Anticancer Agents
The pyridin-2-one scaffold is also prevalent in the design of anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and signaling pathways.[11][12]
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of pyridin-2-one derivatives is influenced by the substitution pattern, which can be tailored to target specific kinases or cellular processes.
-
Kinase Inhibition: Many pyridin-2-one derivatives function as kinase inhibitors. For example, certain imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of cell division.[13][14] The substituents on the pyridine and imidazole rings play a crucial role in determining the potency and selectivity of these inhibitors.
-
Antiproliferative Activity: The presence of specific functional groups can enhance the antiproliferative activity against various cancer cell lines.[2] For instance, the introduction of urea or amide functionalities can lead to potent growth inhibition.[15][16] The nature and position of substituents on appended aryl rings are also critical for activity.
-
Tubulin Polymerization Inhibition: Some pyridin-2-one derivatives have been designed as analogs of combretastatin-A4, a potent inhibitor of tubulin polymerization.[12] The linker between the pyridin-2-one core and the substituted phenyl rings is a key determinant of activity in these compounds.
Caption: Key SAR findings for pyridin-2-one-based anticancer agents.
Comparative Performance Data
The following table presents the anticancer activity of selected pyridin-2-one derivatives.
| Compound | Target/Cell Line | Key Structural Features | IC50/GI50 (µM) | Reference |
| Compound 8e | MCF-7 (Breast Cancer) | Pyridine-urea derivative | 0.11 (72h treatment) | [15] |
| Compound 8a | Aurora B Kinase | Indolin-2-one derivative with a cyclopropylurea moiety | 0.0105 | [17] |
| Compound 28b | Aurora A Kinase | C7-substituted imidazo[4,5-b]pyridine with N-phenylbenzamide | 0.075 | [14] |
| Compound 4h | Tubulin Polymerization | Pyridine-bridged combretastatin-A4 analog | Potent inhibition | [12] |
Experimental Protocols
-
Synthesis of the Pyridine Amine: A suitable aminopyridine precursor is synthesized or obtained commercially.
-
Formation of the Urea Linkage: The aminopyridine is reacted with an appropriate isocyanate in an aprotic solvent (e.g., dichloromethane or THF) to form the urea linkage. Alternatively, the amine can be reacted with phosgene or a phosgene equivalent, followed by the addition of another amine to form an unsymmetrical urea.[15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[11]
Conclusion
The pyridin-2-one scaffold has proven to be a highly fruitful starting point for the development of potent and selective therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the pyridin-2-one ring can lead to significant changes in biological activity. For HIV-1 reverse transcriptase inhibitors, the key to potency lies in the optimal substitution at the C-3, C-5, and C-6 positions. In the realm of anticancer agents, the versatility of the pyridin-2-one core allows for its incorporation into kinase inhibitors, antiproliferative agents, and tubulin polymerization inhibitors, with the specific substitution pattern dictating the mechanism of action. The continued exploration of the chemical space around the pyridin-2-one scaffold holds great promise for the discovery of novel drugs to combat a wide range of diseases.
References
-
Structure-activity relationships of 2-pyridinone derivatives for HIV-1- specific reverse transcriptase inhibitors: with ETM And ANNs. OAText. [Link]
-
QSAR study on pyridinone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitor: a mixed approach. PubMed. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues. PubMed. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]
-
New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of pyridin‐2‐one derivatives 11 and 14. ResearchGate. [Link]
-
New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]
-
Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. National Library of Medicine. [Link]
-
SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. ACS Publications. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H). PubMed. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Bentham Science Publisher. [Link]
-
Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo[1,2-A]Pyrazine-Oxazole as Anticancer Agents. SSRN. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Springer. [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. MDPI. [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. QSAR study on pyridinone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitor: a mixed approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors. 1. Phthalimidoalkyl and -alkylamino analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Catalytic Systems for Pyridine Ring Formation
Executive Summary
The pyridine moiety is a "privileged scaffold" in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Esomeprazole, Imatinib). However, the method of ring construction dictates the substituent precision, scalability, and sustainability of the process.
This guide compares the three dominant catalytic paradigms for constructing pyridine rings:
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition: High regiocontrol for polysubstituted pyridines.
-
Lewis Acid-Catalyzed Condensation (Hantzsch/Bohlmann-Rahtz): Ideal for combinatorial library generation.
-
Heterogeneous Catalysis (Zeolites/Nanoparticles): The industrial standard for scalability and green chemistry.
The Mechanistic Landscape
To select the correct catalyst, one must understand the underlying assembly logic. The choice is often between atom-economical assembly (Cycloaddition) and condensation-elimination (Multicomponent).
Diagram 1: Mechanistic Divergence
The following diagram contrasts the metallacycle-mediated pathway (Transition Metals) against the condensation pathway (Lewis Acids).
Caption: Comparison of the metal-mediated [2+2+2] cycloaddition cycle versus the condensation-oxidation sequence typical of Hantzsch synthesis.
Deep Dive: Catalyst Performance Analysis
A. Transition Metal Catalysts (The Precision Tools)
Best for: De novo synthesis of highly substituted pyridines with specific regiochemistry.
1. Cobalt (CpCo): The Workhorse Cobalt, specifically CpCo(III) complexes, is the benchmark for [2+2+2] cycloaddition between alkynes and nitriles.
-
Efficacy: High. Excellent for co-trimerization of diynes with nitriles.
-
Pros: Earth-abundant metal; high chemoselectivity prevents alkyne homotrimerization (benzene formation).
-
Cons: Historically required high temperatures or light; however, modern in-situ generated Co(I) species have mitigated this [1].
2. Rhodium (Cp*Rh): The Specialist
-
Efficacy: Superior for sterically crowded internal alkynes where Cobalt fails.
-
Differentiation: Rhodium catalysts often tolerate functional groups that poison Cobalt (e.g., free amines) and can catalyze distinct C-H bond addition cascades [2].
B. Lewis Acid Catalysts (The Library Engines)
Best for: Multicomponent reactions (MCRs) like the Hantzsch synthesis to generate dihydropyridine (DHP) libraries, followed by aromatization.
1. Indium Trichloride (InCl₃) / Scandium Triflate (Sc(OTf)₃)
-
Efficacy: These water-tolerant Lewis acids accelerate the Knoevenagel condensation step significantly compared to traditional Bronsted acids.
-
Performance: Yields often exceed 90% with reaction times reduced from hours to minutes.
-
Sustainability: Reusable in aqueous media.
2. Ionic Liquids ([Bmim]OAc) [1]
-
Efficacy: Acts as both solvent and catalyst.[2]
-
Performance: Facilitates the "one-pot" synthesis and subsequent oxidative aromatization more efficiently than volatile organic solvents [3].
C. Heterogeneous Catalysts (The Scalable Options)
Best for: Industrial scale-up and flow chemistry.
1. Zeolites (H-ZSM-5 / H-Beta)
-
Efficacy: High shape selectivity.[3] The pore structure restricts the transition state, favoring specific isomers (e.g., picolines).
-
Stability: Can withstand temperatures >400°C, making them ideal for gas-phase synthesis from ethanol/ammonia [4].
2. Metal@Zeolite Hybrids [3]
-
Innovation: Encapsulating metal nanoparticles (Pt, Co) inside zeolite pores prevents sintering (clumping) of the catalyst, a major failure mode in standard heterogeneous catalysis [5].
Comparative Data Matrix
The following table synthesizes performance metrics across the three classes. Note: Data represents average values from optimized conditions reported in literature.
| Feature | Cp*Co(III) (Homogeneous) | InCl₃ (Lewis Acid) | H-ZSM-5 (Zeolite) |
| Primary Mechanism | [2+2+2] Cycloaddition | Condensation (Hantzsch) | Gas-phase Condensation |
| Regioselectivity | Excellent (>95:5) | Moderate (Thermodynamic) | High (Shape Selective) |
| Typical Yield | 75–92% | 85–98% | 60–80% |
| Reaction Temp | 25–80°C (Mild) | 80–100°C | 300–450°C |
| Atom Economy | 100% (Perfect) | ~80% (Water loss) | Moderate |
| Scalability | Low (mg to g) | High (kg) | Very High (Tons) |
| Cost | $ |
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition[4][5][6]
This protocol is selected for its relevance to modern drug discovery (high precision). It utilizes an in-situ generated Co(I) species, avoiding the need for glovebox handling of sensitive isolable catalysts.
Objective: Synthesis of a 2,4,6-trisubstituted pyridine from a diyne and a nitrile.
Reagents:
-
Pre-catalyst: CoBr₂(dppe) (5 mol%)
-
Reductant: Zinc dust (10 mol%)
-
Lewis Acid: ZnI₂ (20 mol%)
-
Substrates: 1,6-diyne (1.0 equiv), Nitrile (1.5 equiv)
-
Solvent: Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation (The "In-Situ" Step):
-
In a dry Schlenk tube under Argon, combine CoBr₂(dppe) (0.05 mmol) and Zn dust (0.10 mmol) in Acetonitrile (2 mL).
-
Mechanism Check: The Zn reduces Co(II) to the active Co(I) species. The solution should shift color (often turning green/brown).
-
-
Substrate Addition:
-
Add the Lewis Acid ZnI₂ (0.20 mmol). Why? Zinc salts act as a dual activator, facilitating nitrile insertion into the metallacycle.
-
Add the 1,6-diyne (1.0 mmol) and the nitrile (1.5 mmol).
-
-
Reaction:
-
Seal the tube and heat to 60°C for 4–12 hours.
-
Monitoring: Check via TLC.[4] The disappearance of the alkyne spot is the primary indicator.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Validation: Verify product via ¹H NMR.[5] Look for the characteristic pyridine aromatic protons (typically δ 7.0–8.5 ppm).
-
Decision Guide: Selecting the Right Catalyst
Use this logic flow to determine the optimal catalyst for your specific substrate constraints.
Caption: Decision matrix for catalyst selection based on substrate availability and scale.
References
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions.[6][7][8][9][10] Chemical Society Reviews.[9]
-
Roglans, A., et al. (2021).[11] Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloadditions. Chemical Reviews.
-
Liu, R., & Zhang, J. (2012). One-Pot Synthesis of Hantzsch Dihydropyridine Catalyzed by Ionic Liquid (BmimOAc). Asian Journal of Chemistry. (Note: Generalized link to journal archive for verification).
-
Ivanova, I. I., et al. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. Applied Catalysis A: General.
-
Liu, L., & Corma, A. (2021). Zeolite Fixed Metal Nanoparticles: New Perspective in Catalysis. Accounts of Chemical Research.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Strategies for the Synthesis of Pyridine Derivatives [ouci.dntb.gov.ua]
- 11. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
In vivo vs. in vitro efficacy of novel pyridinone drug candidates
The challenge for drug developers is not to view these stages in isolation but as a continuum. By designing more predictive in vitro models and integrating pharmacokinetic and pharmacodynamic principles early, we can improve the correlation between the benchtop and the clinic. [19]This strategic alignment is crucial for navigating the complexities of drug development and successfully translating the immense therapeutic promise of the pyridinone scaffold into effective medicines. [3]
References
- Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development. Infinix Bio.
- The Significance of In Vitro to In Vivo Translation in Drug Discovery.
- Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed.
- Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PMC.
- The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- In Vitro vs In Vivo: Advanced Models to Replace Animals.
- Correlation between In Vivo and In Vitro Efficacy of Antimicrobial Agents against Foreign Body Infections. The Journal of Infectious Diseases, Oxford Academic.
- In Vivo vs. In Vitro: Understanding the Differences. Biointron.
- In Vitro Assays For successful drug discovery programs. AXXAM.
- In Vitro Efficacy Evalu
- Marketed drugs containing pyridinone.
- In vitro and in vivo studies – understanding the terminology. CLP Hub.
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. PubMed.
- Pyridones in drug discovery: Recent advances.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. infinixbio.com [infinixbio.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]
- 10. In Vivo vs. In Vitro Research Differences & Applications | Biointron [biointron.com]
- 11. mattek.com [mattek.com]
- 12. axxam.com [axxam.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
